(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Description
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Properties
IUPAC Name |
2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIKLUHTYXQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444525 | |
| Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181021-20-5 | |
| Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane, a valuable intermediate in organic synthesis. The document outlines the necessary reagents, reaction conditions, and purification methods, presented in a format tailored for professionals in the fields of chemical research and drug development.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor alcohol, 2-(2-bromophenyl)ethanol, followed by the silylation of this alcohol to yield the target compound.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(2-bromophenyl)ethanol
This procedure details the reduction of 2-bromophenylacetic acid to 2-(2-bromophenyl)ethanol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Bromophenylacetic acid | 18698-97-0 | 215.04 | 34.7 g | 161 mmol |
| Borane-dimethyl sulfide complex | 13292-87-0 | 75.97 | 24 mL (10M soln.) | 240 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL | - |
| Hydrochloric acid (2N) | 7647-01-0 | 36.46 | 150 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 250 mL | - |
| Saturated sodium bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |
Experimental Procedure:
-
In a round-bottom flask, dissolve 2-bromophenylacetic acid (34.7 g, 161 mmol) in anhydrous tetrahydrofuran (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.5 equivalents, 24 mL of a 10M solution) to the cooled solution.
-
After the cessation of gas evolution, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Cool the reaction mixture in an ice bath and carefully add 2N hydrochloric acid (150 mL) to quench the reaction.
-
Add water (200 mL) and stir the mixture for 30 minutes.
-
Extract the aqueous layer with diethyl ether (250 mL).
-
Wash the organic phase sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 2-(2-bromophenyl)ethanol.
Step 2: Synthesis of this compound
This protocol describes the silylation of 2-(2-bromophenyl)ethanol to form the target compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Representative) | Moles (Representative) |
| 2-(2-bromophenyl)ethanol | 1074-16-4 | 201.06 | 1.0 equiv. | - |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | 150.72 | 1.1 equiv. | - |
| Imidazole | 288-32-4 | 68.08 | 2.2 equiv. | - |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Sufficient volume | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Experimental Procedure:
-
In a round-bottom flask, dissolve 2-(2-bromophenyl)ethanol (1.0 equiv.) in anhydrous dimethylformamide.
-
Add imidazole (2.2 equiv.) to the solution and stir at room temperature until all the solid has dissolved.
-
Add tert-butyldimethylsilyl chloride (1.1 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the silylation reaction.
Quantitative Data
While a specific literature report detailing the quantitative data for the synthesis of this compound was not identified in the performed search, the following table provides typical ranges and values based on analogous silylation reactions of primary alcohols.
| Parameter | Value | Notes |
| Reactant Ratios | ||
| 2-(2-bromophenyl)ethanol | 1.0 equiv. | Limiting reagent. |
| TBDMSCl | 1.1 - 1.5 equiv. | A slight excess is typically used to ensure complete conversion. |
| Imidazole | 2.2 - 2.5 equiv. | Acts as a base and catalyst. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | DMF is a common choice for this type of reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by TLC. |
| Yield and Purity | ||
| Yield | >90% (Expected) | High yields are typical for the silylation of primary alcohols. |
| Purity | >95% (after chromatography) | Flash chromatography is generally effective for purification. |
Characterization Data (Expected)
No experimental spectral data for this compound was found in the searched literature. However, based on the chemical structure, the following are the expected characterization data:
Physical Properties:
| Property | Value |
| CAS Number | 181021-20-5 |
| Molecular Formula | C14H23BrOSi |
| Molecular Weight | 315.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 314.9 °C (Predicted) |
| Density | 1.127 g/cm³ (Predicted) |
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons: Multiplets in the range of δ 7.0-7.6 ppm.
-
-OCH₂- protons: A triplet.
-
-CH₂- (adjacent to aromatic ring) protons: A triplet.
-
tert-Butyl protons: A singlet at approximately δ 0.9 ppm.
-
Dimethylsilyl protons: A singlet at approximately δ 0.1 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic carbons with distinct chemical shifts.
-
Signals for the two aliphatic carbons of the phenethoxy group.
-
Signals for the tert-butyl and dimethylsilyl carbons.
Mass Spectrometry (MS):
-
Molecular Ion (M+): Expected peaks at m/z 314 and 316 in an approximately 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Ion: A peak corresponding to the loss of the tert-butyl group ([M-57]⁺).
This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should note that the provided protocols are representative and may require optimization for specific laboratory conditions and scales. Standard laboratory safety procedures should be followed at all times.
An In-depth Technical Guide to the Chemical Properties of (Bromophenethoxy)(tert-butyl)dimethylsilane Isomers
Introduction
(Bromophenethoxy)(tert-butyl)dimethylsilane represents a class of organosilicon compounds that are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The core structure consists of a brominated phenethyl alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether. The position of the bromine atom on the phenyl ring (ortho, meta, or para) gives rise to three positional isomers: (2-Bromophenethoxy)(tert-butyl)dimethylsilane, (3-Bromophenethoxy)(tert-butyl)dimethylsilane, and (4-Bromophenethoxy)(tert-butyl)dimethylsilane. While specific experimental data for the 2-bromo isomer is limited in publicly available literature, the properties of the 3-bromo and 4-bromo isomers provide a strong basis for understanding this class of compounds. This guide summarizes the available chemical and physical properties, spectroscopic data, and a general synthetic protocol for these compounds.
Chemical and Physical Properties
The physical properties of (Bromophenethoxy)(tert-butyl)dimethylsilane isomers are influenced by the bulky TBDMS group and the brominated phenyl ring. The available data for the 3-bromo and 4-bromo isomers are summarized below.
| Property | (3-Bromophenethoxy)(tert-butyl)dimethylsilane | (4-Bromophenethoxy)(tert-butyl)dimethylsilane |
| CAS Number | 249937-07-3 | 67963-68-2 |
| Molecular Formula | C₁₄H₂₃BrOSi | C₁₂H₁₉BrOSi |
| Molecular Weight | 315.32 g/mol | 287.27 g/mol |
| IUPAC Name | 2-(3-bromophenyl)ethoxy-tert-butyl-dimethylsilane | (4-bromophenoxy)-tert-butyl-dimethylsilane |
| Boiling Point | Not available | 137 °C at 25 mmHg |
| Density | Not available | 1.174 g/mL at 25 °C |
| Refractive Index (n20/D) | Not available | 1.511 |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of these molecules. While full spectral assignments are not always available, the following data has been reported.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of these compounds.
| Isomer | Key Mass Fragments (m/z) |
| (3-Bromophenethoxy)(tert-butyl)dimethylsilane | 187, 257, 259 |
| (4-Bromophenoxy)(tert-butyl)dimethylsilane | 150, 189, 229, 231 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the (Bromophenethoxy)(tert-butyl)dimethylsilane isomers. While specific peak assignments are not detailed in the available search results, the presence of spectra is noted.
| Isomer | Available NMR Data |
| (4-Bromophenoxy)(tert-butyl)dimethylsilane | ¹H NMR and ¹³C NMR spectra are available. |
Experimental Protocols
General Synthesis of (Bromophenethoxy)(tert-butyl)dimethylsilane
The synthesis of (Bromophenethoxy)(tert-butyl)dimethylsilane isomers typically involves the silylation of the corresponding bromophenethyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.
Materials:
-
2-(Bromophenyl)ethanol isomer (e.g., 2-(3-bromophenyl)ethanol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the respective 2-(bromophenyl)ethanol isomer in anhydrous DMF, add imidazole (1.5 equivalents).
-
Stir the mixture at room temperature until the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise to the solution.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure (Bromophenethoxy)(tert-butyl)dimethylsilane.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of (Bromophenethoxy)(tert-butyl)dimethylsilane.
Reactivity and Applications
(Bromophenethoxy)(tert-butyl)dimethylsilane isomers are bifunctional molecules with two key reactive sites: the bromo-substituted aromatic ring and the TBDMS ether.
-
Aryl Bromide Reactivity: The carbon-bromine bond on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, making these compounds valuable building blocks in the synthesis of complex organic molecules and pharmaceutical targets.
-
Silyl Ether Moiety: The TBDMS ether serves as a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions, including strongly basic media and organometallic reagents. Deprotection can be readily achieved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol for further functionalization.
The combination of a protected alcohol and a reactive aryl bromide makes these compounds particularly useful in multi-step syntheses where sequential modification at different positions is required. They can serve as precursors for a wide array of derivatives, including those with applications in materials science and as ligands for catalysis. In drug development, the phenethoxy motif is present in a number of biologically active compounds, and the ability to functionalize the phenyl ring via the bromide offers a route to explore structure-activity relationships.
Technical Guide: (2-Bromoethoxy)(tert-butyl)dimethylsilane
CAS Number: 86864-60-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Bromoethoxy)(tert-butyl)dimethylsilane, a versatile silyl ether used in a variety of organic synthesis applications. The information presented is intended for professionals in research and development.
Chemical and Physical Properties
(2-Bromoethoxy)(tert-butyl)dimethylsilane is a colorless to pale yellow liquid.[1] It is a silyl ether derivative that is stable under basic conditions, making it a valuable protecting group in multi-step syntheses.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H19BrOSi | [3] |
| Molecular Weight | 239.23 g/mol | [3] |
| Boiling Point | 70-75 °C at 2.5 mmHg | [3] |
| Density | 1.115 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.444 | [3] |
| Flash Point | 163 °F (73 °C) - closed cup | [4] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Reacts slowly with water/moisture | [3] |
| Synonyms | 2-(tert-Butyldimethylsilyloxy)ethyl bromide, TBDMS-Br, BrCH2CH2OTBDMS |
Synthesis Protocols
The synthesis of (2-Bromoethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromoethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Two common experimental protocols are detailed below.
Synthesis using Imidazole as a Base
This protocol describes the synthesis using imidazole as a base in dimethylformamide (DMF).
Experimental Protocol:
-
In a round-bottom flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl, 1.0 equivalent) and imidazole (1.3 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature for 30 minutes.
-
Slowly add 2-bromoethanol (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
After the reaction is complete, partition the mixture between diethyl ether (Et2O) and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the product.[3]
Synthesis using Triethylamine and DMAP
This alternative protocol utilizes triethylamine (Et3N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM).
Experimental Protocol:
-
To a solution of 2-bromoethanol (1.0 equivalent) in dichloromethane (DCM), sequentially add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents), triethylamine (Et3N, 2.0 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.008 equivalents).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Partition the residue with 1N hydrochloric acid (HCl) and ethyl acetate (EtOAc).
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using hexane as the eluent to afford the colorless oily product.[3]
Applications in Organic Synthesis
(2-Bromoethoxy)(tert-butyl)dimethylsilane is a valuable reagent in organic synthesis, primarily utilized for the introduction of a protected hydroxyethyl group.
-
Protecting Group Chemistry: It serves as a protecting group for alcohols and amines. The tert-butyldimethylsilyl (TBDMS) group is stable to a wide range of reaction conditions and can be readily removed when needed.[2]
-
N-Alkylation: The compound is used for the selective N-alkylation of various substrates, including indoles and piperazines.[1][3]
-
Synthesis of Bioactive Molecules: It has been employed in the synthesis of complex molecules, such as opioid receptor ligands and taxane derivatives.[2]
Safety and Handling
(2-Bromoethoxy)(tert-butyl)dimethylsilane is classified as an irritant. It is crucial to handle this chemical with appropriate safety precautions.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection |
| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the Safety Data Sheet (SDS) before handling this compound.
Visualized Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of (2-Bromoethoxy)(tert-butyl)dimethylsilane.
Logical Relationship of Applications
The diagram below outlines the logical relationship of the primary applications of (2-Bromoethoxy)(tert-butyl)dimethylsilane in organic synthesis.
References
- 1. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]
- 2. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 3. (2-溴乙氧基)-叔丁基二甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2-Bromoethoxy)-Tert-Butyldimethylsilane Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Spectroscopic and Synthetic Profile of (2-Bromophenethoxy)(tert-butyl)dimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for (2-Bromophenethoxy)(tert-butyl)dimethylsilane. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted spectroscopic data based on the compound's structure, alongside established experimental protocols for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by drawing parallels with structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 1H | Ar-H |
| ~7.25 | t | 1H | Ar-H |
| ~7.15 | t | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~3.95 | t | 2H | -OCH₂- |
| ~3.10 | t | 2H | -CH₂Br |
| ~0.90 | s | 9H | -C(CH₃)₃ |
| ~0.05 | s | 6H | -Si(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | Ar-C (quaternary) |
| ~133.0 | Ar-CH |
| ~129.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~124.0 | Ar-C (quaternary, C-Br) |
| ~65.0 | -OCH₂- |
| ~40.0 | -CH₂Br |
| ~26.0 | -C(CH₃)₃ |
| ~18.5 | -C(CH₃)₃ |
| ~-5.0 | -Si(CH₃)₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| 1475-1450 | Medium | C=C Aromatic Ring Stretch |
| 1255 | Strong | Si-CH₃ Bend |
| 1100-1000 | Strong | C-O-Si Stretch |
| 840-780 | Strong | Si-C Stretch |
| ~750 | Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment Ion |
| 315/317 | [M+H]⁺ (Molecular ion with Br isotopes) |
| 257/259 | [M - C(CH₃)₃]⁺ |
| 199 | [M - Br - C₄H₉]⁺ |
| 183 | [BrC₆H₄CH₂CH₂]⁺ |
| 115 | [Si(CH₃)₂(C(CH₃)₃)]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through the silylation of 2-(2-bromophenyl)ethanol. The following is a detailed, representative protocol.
Synthesis of this compound
Materials:
-
2-(2-bromophenyl)ethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous DCM is added imidazole (2.5 eq).
-
The mixture is stirred at room temperature until all the imidazole has dissolved.
-
tert-Butyldimethylsilyl chloride (1.2 eq) is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory for liquid samples.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizations
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
An In-depth Technical Guide on the Reaction Mechanisms of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromophenethoxy)(tert-butyl)dimethylsilane is a versatile bifunctional molecule utilized in organic synthesis, primarily as a protecting group for alcohols and as an alkylating agent. Its reactivity is characterized by the interplay between the nucleophilic silyloxy group and the electrophilic carbon bearing the bromine atom. This guide provides a detailed exploration of the synthesis and key reaction mechanisms of this compound, with a focus on intramolecular cyclization facilitated by neighboring group participation. Experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in the field.
Introduction
This compound, a member of the silyl ether family, is a valuable reagent in modern organic chemistry. The tert-butyldimethylsilyl (TBDMS) group offers robust protection for alcohols under a variety of reaction conditions, while the bromoethyl moiety provides a reactive site for nucleophilic substitution and other transformations.[1] The proximate positioning of the silyloxy and bromo groups gives rise to interesting and synthetically useful intramolecular reactivity, which is a central focus of this document.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the silylation of 2-bromoethanol with tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Protocols
Two common procedures for the synthesis are detailed below, offering flexibility in the choice of base and solvent.
Protocol 1: Imidazole in DMF [2]
-
Dissolve tert-butyldimethylsilyl chloride (1.2 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 2-bromoethanol (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Triethylamine and DMAP in Dichloromethane
-
To a solution of 2-bromoethanol (1.0 eq) in dichloromethane (DCM), add tert-butyldimethylsilyl chloride (1.1 eq), triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 15 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify by column chromatography if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₉BrOSi | [3][4] |
| Molecular Weight | 239.23 g/mol | [4] |
| Boiling Point | 70-75 °C at 2.5 mmHg | [2][4] |
| Density | 1.115 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.444 | [2][4] |
Reaction Mechanisms
The reactivity of this compound is dominated by two key features: the lability of the TBDMS ether and the reactivity of the primary alkyl bromide.
Deprotection of the TBDMS Ether
The TBDMS group can be cleaved under acidic conditions or, more commonly, with a source of fluoride ions.
Acid-Catalyzed Deprotection: The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.
Fluoride-Mediated Deprotection: This is the most prevalent method for TBDMS deprotection. The high affinity of fluorine for silicon drives the reaction. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation.
Caption: Fluoride-mediated deprotection of a TBDMS ether.
Nucleophilic Substitution at the Bromine-Bearing Carbon
The primary alkyl bromide is susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups.
Example: N-Alkylation this compound can be used to N-alkylate amines, such as 5-piperazin-1-yl-1H-indole.[2]
Intramolecular Cyclization: Neighboring Group Participation
A key and synthetically powerful reaction mechanism of this compound is its propensity to undergo intramolecular cyclization, driven by the neighboring group participation (NGP) of the silyloxy oxygen.[5][6][7][8] This anchimeric assistance leads to an enhanced reaction rate compared to a similar substrate lacking the participating group.[6]
The reaction is typically initiated by a Lewis acid or a silver salt, which coordinates to the bromine atom, making it a better leaving group. The oxygen of the silyloxy group then acts as an internal nucleophile, attacking the carbon bearing the bromine in an intramolecular Sₙ2 fashion. This results in the formation of a cyclic oxonium ion intermediate.
Mechanism of Intramolecular Cyclization:
Caption: Neighboring group participation leading to a cyclic intermediate.
This cyclic intermediate is highly reactive and can be attacked by an external nucleophile at either of the two carbons of the original ethylene bridge. The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions.
Potential Products:
-
1,4-Dioxane derivatives: If the nucleophile is another molecule of a protected alcohol, dimerization can occur, leading to the formation of a 1,4-dioxane ring system after deprotection. The synthesis of 1,4-dioxane can be achieved through the dehydration and ring closure of diethylene glycol, a process that shares mechanistic similarities with the cyclization of two molecules of a 2-hydroxyethyl derivative.[9][10]
-
Functionalized ethers: Attack by other nucleophiles (e.g., halides, cyanide, azide) will lead to the formation of functionalized silyl ethers.
Conclusion
This compound is a valuable synthetic building block whose reactivity is governed by the interplay of its silyl ether and alkyl bromide functionalities. While the TBDMS group serves as a robust protecting group, its oxygen atom can also act as an internal nucleophile, facilitating intramolecular reactions. This neighboring group participation leads to the formation of a cyclic oxonium intermediate, which can be trapped by various nucleophiles to afford a range of functionalized products. Understanding these reaction mechanisms is crucial for the strategic design of complex molecules in pharmaceutical and materials science research. The provided experimental protocols and data serve as a practical guide for the synthesis and application of this versatile reagent.
References
- 1. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]
- 2. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 3. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-溴乙氧基)-叔丁基二甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. grokipedia.com [grokipedia.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Shelf Life and Storage of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the shelf life and optimal storage conditions for (2-Bromophenethoxy)(tert-butyl)dimethylsilane. The stability of this versatile silyl ether is critical for its effective use as a protecting group and synthetic intermediate in complex chemical syntheses. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for assessing the compound's purity and stability over time.
Core Concepts: Stability of Silyl Ethers
This compound belongs to the tert-butyldimethylsilyl (TBDMS) class of silyl ethers. The stability of these compounds is a key consideration in their application. The silicon-oxygen bond is susceptible to cleavage under certain conditions, primarily through hydrolysis. The rate of this degradation is significantly influenced by steric hindrance around the silicon atom, the pH of the environment, temperature, and the solvent used.[1]
The bulky tert-butyl group in TBDMS ethers provides substantial steric protection to the silicon atom, making them significantly more stable than less hindered silyl ethers like trimethylsilyl (TMS) ethers.[1] This enhanced stability allows for their use in a wider range of reaction conditions. However, they are not impervious to degradation, especially over extended periods or under suboptimal storage conditions.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, adherence to proper storage and handling protocols is essential. The compound is known to be sensitive to moisture and potentially to light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential hydrolytic and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which can lead to hydrolysis. |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light, which can catalyze degradation. |
| Stabilizer | Often supplied with a stabilizer such as sodium carbonate. | Neutralizes trace amounts of acid that may be present or form, which can catalyze hydrolysis. |
| Handling | Handle in a dry, well-ventilated area. Avoid contact with skin and eyes. | Prevents accidental hydrolysis from environmental moisture and ensures personnel safety. |
Degradation Pathways and Mechanisms
The primary degradation pathway for this compound is the cleavage of the silyl ether bond. This can occur under both acidic and basic conditions, as well as in the presence of fluoride ions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of the silyl ether.
Base-Catalyzed Hydrolysis
In the presence of a base, a hydroxide ion directly attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond. This process is generally slower for sterically hindered silyl ethers like TBDMS.
References
Physical properties of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
An In-depth Technical Guide on the Physical and Chemical Properties of Brominated Alkoxy- and Phenalkoxy-Silane Derivatives
This technical guide provides a comprehensive overview of the physical properties, synthesis, and analytical data for key brominated alkoxy- and phenalkoxy-silane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
(2-Bromoethoxy)(tert-butyl)dimethylsilane
(2-Bromoethoxy)(tert-butyl)dimethylsilane is a versatile organosilicon compound utilized in organic synthesis. It serves as a valuable reagent for introducing the tert-butyldimethylsilyl (TBDMS) protected ethoxy group.
Physical and Chemical Properties
A summary of the key physical and chemical properties of (2-Bromoethoxy)(tert-butyl)dimethylsilane is presented in the table below.
| Property | Value | Reference |
| CAS Number | 86864-60-0 | [1] |
| Molecular Formula | C8H19BrOSi | [2] |
| Molecular Weight | 239.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 70-75 °C at 2.5 mmHg | [1][2] |
| Density | 1.115 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.444 | [1][2] |
| Flash Point | 163 °F (73 °C) | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
| Solubility | Reacts slowly with water | [2] |
Experimental Protocols
The synthesis of (2-Bromoethoxy)(tert-butyl)dimethylsilane is typically achieved through the reaction of 2-bromoethanol with tert-butyldimethylchlorosilane (TBDMSCl) in the presence of a base.
Protocol 1: Synthesis using Imidazole in DMF [1]
-
Dissolve tert-butyldimethylchlorosilane (TBDMSCl) (10.61 g, 70.42 mmol) and imidazole (6.23 g, 91.55 mmol) in dimethylformamide (DMF) (12.5 mL) in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes.
-
Add 2-bromoethanol (5 mL, 70.42 mmol) to the mixture.
-
Continue stirring at room temperature for 16 hours.
-
Partition the reaction mixture between diethyl ether (Et2O) and water.
-
Separate the organic layer, dry it over magnesium sulfate (MgSO4), filter, and concentrate in vacuo to obtain the product.
Protocol 2: Synthesis using Triethylamine and DMAP in Dichloromethane [1]
-
To a solution of 2-bromoethanol (3.5 mL, 49.3 mmol) in dichloromethane (DCM, 20 mL), sequentially add tert-butyldimethylchlorosilane (TBDMSCl, 8.17 g, 54.2 mmol), triethylamine (Et3N, 13.85 mL, 98.6 mmol), and 4-dimethylaminopyridine (DMAP, 55 mg, 0.394 mmol).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue with 1N hydrochloric acid (HCl) and ethyl acetate (EtOAc).
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using hexane as the eluent to afford the colorless oily product.
Analytical Data
| Analytical Data Type | Result | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.89 (t, 2H), 3.40 (t, 2H), 0.91 (s, 9H), 0.091 (s, 6H) | [1] |
| Mass Spectrometry (GC/MS) | Molecular ion peak m/z 239 (M+) | [1][4] |
Synthesis Workflow
Caption: Synthetic workflow for (2-Bromoethoxy)(tert-butyl)dimethylsilane.
(3-Bromophenethoxy)(tert-butyl)dimethylsilane
Physical and Chemical Properties
The following table summarizes the known properties of (3-Bromophenethoxy)(tert-butyl)dimethylsilane.
| Property | Value | Reference |
| CAS Number | 249937-07-3 | [5] |
| Molecular Formula | C14H23BrOSi | [5] |
| Molecular Weight | 315.32 g/mol | [5] |
Further experimental data such as boiling point, density, and spectroscopic information for this specific isomer are not detailed in the available search results. Researchers interested in this compound may need to perform experimental characterization or consult more specialized chemical databases.
References
- 1. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 2. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 86864-60-0 [amp.chemicalbook.com]
- 3. (2-ブロモエトキシ)-tert-ブチルジメチルシラン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]
- 5. (3-Bromophenethoxy)(tert-butyl)dimethylsilane | C14H23BrOSi | CID 11515183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight Determination of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the molecular weight of (2-Bromophenethoxy)(tert-butyl)dimethylsilane. A critical preliminary finding is the ambiguity of the provided chemical name. Standard chemical nomenclature databases do not definitively recognize "this compound." However, logical interpretation of the name's constituent parts allows for the deduction of a likely molecular formula. This guide outlines the process of interpreting the ambiguous name, determining the corresponding molecular formula, and calculating the molecular weight. All quantitative data is presented in a structured format for clarity.
Nomenclature and Structure Elucidation
The term "phenethoxy" is not a standard IUPAC designation and can be interpreted in several ways. The most chemically plausible interpretations for "this compound" are as a silyl ether derivative of either 2-bromo-1-phenylethanol or 2-(2-bromophenyl)ethanol. Both of these interpretations lead to the same molecular formula.
-
Interpretation 1: A tert-butyldimethylsilyl ether of 2-bromo-1-phenylethanol.
-
Interpretation 2: A tert-butyldimethylsilyl ether of 2-(2-bromophenyl)ethanol.
Both interpretations resolve to the following molecular formula: C₁₄H₂₃BrOSi . This guide will proceed with the molecular weight calculation based on this derived formula. It is strongly recommended that for experimental work, the precise structure of the compound be confirmed via analytical methods such as NMR and mass spectrometry.
Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₄H₂₃BrOSi).
Atomic Composition and Weights
The following table summarizes the atomic components of the molecule and their respective atomic weights.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 23 | 1.008 | 23.184 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Silicon | Si | 1 | 28.086 | 28.086 |
| Total | 315.327 |
Based on the derived molecular formula of C₁₄H₂₃BrOSi, the calculated molecular weight of this compound is 315.33 g/mol .
Experimental Protocols
Detailed experimental protocols for synthesis or use in signaling pathways are contingent on the definitive structure of the molecule. Due to the ambiguity of the provided name, specific experimental procedures cannot be detailed in this guide. General protocols for the silylation of alcohols, such as the reaction of an alcohol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole in an aprotic solvent, are widely available in organic chemistry literature.
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical workflow for calculating the molecular weight of the compound based on its determined molecular formula.
Caption: Workflow for Molecular Weight Calculation.
An In-depth Technical Guide to the Structure and Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes information on the closely related analogue, (2-Bromoethoxy)(tert-butyl)dimethylsilane, and general protocols for the synthesis of silyl ethers, which are crucial for the preparation of the title compound.
Chemical Structure and Properties
This compound is an organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) ether linked to a 2-bromophenethyl group. The TBDMS group is a widely used protecting group for alcohols in organic synthesis due to its steric bulk and stability under various conditions.[1] The presence of the bromophenyl group makes this molecule a potential precursor for further functionalization through cross-coupling reactions.
Below is a visualization of the chemical structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 181021-20-5 |
| Molecular Formula | C₁₄H₂₃BrOSi |
| Molecular Weight | 315.32 g/mol |
| Appearance | Not specified (likely a colorless liquid) |
| Boiling Point | 314.9 °C at 760 mmHg |
| Flash Point | 144.3 °C |
| Density | 1.127 g/cm³ |
| Refractive Index | 1.496 |
| Vapor Pressure | 0.001 mmHg at 25°C |
Note: The properties listed above are predicted or sourced from chemical supplier databases and may not be experimentally verified.
For comparison, the properties of the structurally similar (2-Bromoethoxy)(tert-butyl)dimethylsilane (CAS: 86864-60-0) are provided below.[2][3][4]
Table 2: Physicochemical Properties of (2-Bromoethoxy)(tert-butyl)dimethylsilane
| Property | Value |
| CAS Number | 86864-60-0 |
| Molecular Formula | C₈H₁₉BrOSi |
| Molecular Weight | 239.23 g/mol |
| Appearance | Colorless liquid[2] |
| Boiling Point | 70-75 °C at 2.5 mmHg[2][3] |
| Density | 1.115 g/mL at 25 °C[2][3] |
| Refractive Index | n20/D 1.444[2][3] |
| Storage Temperature | 2-8°C |
Synthesis
The synthesis of this compound involves the protection of the primary alcohol of 2-(2-bromophenyl)ethanol with tert-butyldimethylsilyl chloride (TBDMSCl). This is a standard silylation reaction.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
3.1. Synthesis of 2-(2-Bromophenyl)ethanol (Starting Material)
A common method for the preparation of 2-(2-bromophenyl)ethanol is the reduction of 2-bromophenylacetic acid.[7]
-
Materials: 2-bromophenylacetic acid, borane-dimethyl sulfide complex, tetrahydrofuran (THF), 2N hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous THF in a round-bottom flask and cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (1.5 eq) to the cooled solution.
-
After the initial gas evolution ceases, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 2N hydrochloric acid.
-
Add water and stir for 30 minutes, then extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)ethanol.[7]
-
3.2. Synthesis of this compound
This protocol is based on the highly reliable Corey procedure for silylation.[5][8]
-
Materials: 2-(2-bromophenyl)ethanol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.[5]
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-bromophenyl)ethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (to a concentration of 0.1-0.5 M).[5]
-
Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.[5]
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[5]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.[5]
-
Applications in Drug Development
Silyl ethers, such as the TBDMS ether in the title compound, are extensively used in drug discovery and development primarily as protecting groups for hydroxyl functionalities.[1][8] This protection strategy is essential in multi-step syntheses of complex pharmaceutical agents, preventing unwanted side reactions of the alcohol group.[9]
The stability of the TBDMS group can be modulated, which has led to its use in prodrug strategies.[10] By attaching a silyl ether to a drug molecule, its solubility and release profile can be altered.[11] The silyl ether can be designed to be cleaved under specific physiological conditions, such as the acidic environment of tumor tissues, to release the active drug.[11]
The bromophenyl moiety in this compound also serves as a synthetic handle for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry.
Caption: Logical flow of the use of silyl ethers in drug development.
Conclusion
This compound is a valuable synthetic intermediate, combining the utility of a robust silyl ether protecting group with a functionalized aromatic ring. While detailed experimental data for this specific molecule is not widely published, its synthesis and properties can be reliably inferred from established chemical principles and data from analogous compounds. Its structure makes it a promising building block for the synthesis of complex molecules in the field of drug discovery.
This document is intended for research purposes only. All chemical syntheses should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 2. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 3. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 86864-60-0 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 7. chembk.com [chembk.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Protection of Alcohols Using (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (2-Bromophenethoxy)(tert-butyl)dimethylsilane as a protecting group for alcohols. This reagent introduces the versatile tert-butyldimethylsilyl (TBDMS) ether, which is valuable in multi-step organic synthesis due to its stability and selective deprotection profile.
Introduction
This compound is a silylating agent used to protect hydroxyl groups in a variety of molecules, including primary, secondary, and tertiary alcohols, as well as phenols. The resulting tert-butyldimethylsilyl (TBDMS) ether is stable to a wide range of reaction conditions, such as those involving basic reagents, organometallics, and many oxidizing and reducing agents. The protection of alcohols is a critical strategy in the synthesis of complex molecules, particularly in pharmaceutical development, where multiple functional groups must be selectively manipulated.[1]
The TBDMS group offers a significant advantage over other silyl ethers due to its moderate steric bulk, which allows for the selective protection of less hindered alcohols.[2] Furthermore, the silicon-oxygen bond can be selectively cleaved under specific conditions, typically using a fluoride source or acidic medium, allowing for the timely deprotection of the alcohol.[3]
Data Presentation
Table 1: General Reaction Parameters for Alcohol Protection
| Alcohol Type | Typical Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield |
| Primary | Imidazole | DMF | 0 - 25 | 2 - 12 | >90% |
| Secondary | Imidazole, DMAP | DMF, CH₂Cl₂ | 25 - 40 | 12 - 24 | 70-90% |
| Tertiary | AgOTf, 2,6-lutidine | CH₂Cl₂ | 25 | 24 - 48 | Variable |
| Phenol | Imidazole | DMF | 25 | 2 - 8 | >95% |
Table 2: Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | ~10 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data is generalized and can vary based on substrate and specific reaction conditions.
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol
This protocol describes the silylation of a primary alcohol using this compound.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate and dissolve it in anhydrous DMF.
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Slowly add this compound to the reaction mixture at room temperature. For highly reactive substrates or to enhance selectivity, the reaction can be cooled to 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 12 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Protection of a Phenol
This protocol details the protection of a phenolic hydroxyl group.[4][5]
Materials:
-
Phenol substrate (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Petroleum Ether
-
Diethyl Ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenol and imidazole in anhydrous DMF.
-
Add this compound to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2 to 8 hours.
-
Quench the reaction with water and add petroleum ether.
-
Separate the phases and extract the aqueous phase with a mixture of petroleum ether and diethyl ether.
-
Combine the organic phases and wash successively with 1 M NaOH solution, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The crude product can be further purified by distillation or column chromatography.
General Protocol for Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the cleavage of the TBDMS ether to regenerate the alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution dropwise to the mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. Deprotection is usually complete within 1 to 4 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Mandatory Visualizations
General Workflow for Protection and Deprotection
Caption: General workflow for alcohol protection and deprotection.
Logical Relationship of Silyl Ether Stability
Caption: Relative stability of common silyl ethers.
References
Application Notes and Protocols for the Cleavage of TBDMS Ether from (2-Bromophenethoxy)(tert-butyl)dimethylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely used protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, stability across a wide range of reaction conditions, and its selective removal under specific, mild protocols.[1][2] The cleavage of the TBDMS ether from (2-Bromophenethoxy)(tert-butyl)dimethylsilane to yield 2-(2-bromophenoxy)ethanol is a critical deprotection step. The choice of deprotection method is paramount to ensure high yield and to maintain the integrity of the brominated aromatic ring.
This document provides detailed application notes, comparative data on various cleavage methods, and specific experimental protocols for the deprotection of this substrate.
Mechanism of Deprotection
The most common methods for TBDMS ether cleavage involve nucleophilic attack on the silicon atom.
-
Fluoride-Mediated Cleavage: Fluoride ions (from sources like Tetrabutylammonium fluoride - TBAF) are highly effective due to the high affinity of fluorine for silicon. The fluoride ion attacks the silicon atom, forming a transient, pentacoordinate silicon intermediate. The formation of the exceptionally strong silicon-fluoride (Si-F) bond drives the reaction, leading to the cleavage of the silicon-oxygen (Si-O) bond and liberating the alcohol.[2][3]
-
Acid-Catalyzed Cleavage: In the presence of acid, the ether oxygen is protonated, making it a better leaving group. A nucleophile (often the solvent, like methanol or water) then attacks the silicon atom, leading to the cleavage of the Si-O bond.[4][5] Milder acidic conditions, such as a catalytic amount of acetyl chloride in methanol, can generate HCl in situ for this purpose.[6][7]
Data Presentation: Comparison of TBDMS Cleavage Methods
The following table summarizes various methods applicable for the deprotection of primary TBDMS ethers, similar to this compound. The efficiency of these methods can be influenced by the specific substrate, solvent, and temperature.
| Method | Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Key Features & Considerations | Citation |
| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | 1-18 h | 97-99 | Most common method; can be basic, potentially affecting base-sensitive groups. | [1][8] |
| Fluoride-Mediated | Triethylamine trihydrofluoride (TEA·3HF) | Acetonitrile | Room Temp. | 1-4 h | High | Milder and less basic than TBAF; suitable for base-sensitive substrates. | [2] |
| Acid-Catalyzed | Acetyl Chloride (catalytic) | Methanol | 0°C to RT | 10-30 min | 90-98 | Very mild and fast; generates HCl in situ; tolerates many other protecting groups. | [6][7] |
| Acid-Catalyzed | Acetic Acid / Water | THF | Room Temp. | Several hours | Variable | Requires stronger acidic conditions; may not be suitable for acid-labile groups. | [5] |
| Lewis Acid | Stannous Chloride (SnCl₂) | Ethanol | Reflux | 1-2 h | 80-90 | Effective and uses an inexpensive reagent. | |
| Catalytic | Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | Acetone/Water | Reflux | 2-30 h | Moderate to Excellent | Nearly neutral conditions; requires elevated temperatures. | [9] |
Experimental Protocols
Protocol 1: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection (Standard Method)
This protocol describes a general and highly effective procedure for the deprotection of this compound using a commercial solution of TBAF in THF.[1][10][11]
Materials:
-
This compound (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.0 M in THF, 1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and then brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(2-bromophenoxy)ethanol.
Note on Basicity: The TBAF reagent is basic and may cause decomposition if the substrate has base-sensitive functional groups. In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[10][11]
Protocol 2: Acetyl Chloride Catalyzed Deprotection (Mild Acidic Method)
This protocol offers a mild, fast, and efficient alternative for cleaving the TBDMS ether, particularly useful when basic conditions must be avoided.[6][7]
Materials:
-
This compound (1.0 equiv.)
-
Acetyl Chloride (AcCl) (0.1-0.2 equiv.)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous methanol (to a concentration of approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 10-30 minutes, monitoring its progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Once the reaction is complete, carefully quench the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(2-bromophenoxy)ethanol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Orthogonal Protection Strategies with (2-Bromophenethoxy)(tert-butyl)dimethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity. The concept of orthogonal protection, wherein one protecting group can be selectively removed in the presence of others under specific, non-interfering conditions, is a cornerstone of modern synthetic chemistry. This document provides detailed application notes and protocols for the utilization of (2-Bromophenethoxy)(tert-butyl)dimethylsilane as a reagent for the introduction of the 2-(tert-butyldimethylsilyloxy)ethyl (TBDMSOE) protecting group in orthogonal protection strategies.
The TBDMSOE group is a silyl ether-based protecting group primarily used for hydroxyl and amino functionalities. Its stability profile, particularly its resistance to acidic and mildly basic conditions, coupled with its selective cleavage by fluoride ions, makes it an excellent candidate for orthogonal strategies alongside common acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Bn) protecting groups. These notes will delineate the principles of its application, provide detailed experimental protocols, and present data to guide the synthetic chemist in leveraging the TBDMSOE group for the synthesis of complex molecules.
Principle of Orthogonality with the TBDMSOE Group
The utility of the TBDMSOE protecting group in orthogonal synthesis stems from the distinct chemical conditions required for its removal compared to other widely used protecting groups. The core of the TBDMSOE group is the tert-butyldimethylsilyl (TBDMS) ether, which is readily cleaved by a source of fluoride ions due to the high affinity of silicon for fluoride.
An orthogonal protection strategy employing the TBDMSOE group can be visualized as follows:
This diagram illustrates that from a multi-protected intermediate, each protecting group can be selectively removed to unmask a specific functional group for subsequent reactions, while the other protecting groups, including TBDMSOE, remain intact.
Data Presentation: Protection and Deprotection Conditions
The following tables summarize the conditions for the introduction of the TBDMSOE group and its selective cleavage, along with the conditions for the removal of common orthogonal protecting groups.
Table 1: Protection of Alcohols and Amines with this compound
| Functional Group | Reagents | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | This compound (1.2 eq) | NaH (1.2 eq) | THF | 0 to RT | 12 | >90 |
| Secondary Alcohol | This compound (1.5 eq) | NaH (1.5 eq) | DMF | RT | 24 | 85-95 |
| Primary Amine | This compound (1.1 eq) | K₂CO₃ (2.0 eq) | MeCN | 80 | 16 | 80-90 |
| Secondary Amine | This compound (1.2 eq) | DIPEA (2.0 eq) | DMF | 100 | 24 | 75-85 |
Table 2: Orthogonal Deprotection Strategies
| Protecting Group to be Cleaved | Reagents | Solvent | Temp. (°C) | Time | TBDMSOE Group Stability |
| TBDMSOE | TBAF (1.1 eq) | THF | RT | 1-4 h | Cleaved (>95% yield) |
| Boc | TFA/DCM (1:1) | DCM | RT | 0.5-1 h | Stable |
| Fmoc | 20% Piperidine in DMF | DMF | RT | 0.5 h | Stable |
| Benzyl (Bn) | H₂, Pd/C (10 mol%) | MeOH or EtOAc | RT | 2-16 h | Stable |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes the general procedure for the protection of a primary hydroxyl group as a TBDMSOE ether.
Materials:
-
Primary alcohol (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
This compound (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the primary alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 mmol) in anhydrous THF (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMSOE-protected alcohol.
Protocol 2: Selective Deprotection of the TBDMSOE Group
This protocol details the fluoride-mediated cleavage of the TBDMSOE ether in the presence of acid-labile, base-labile, and hydrogenolysis-labile protecting groups.
Materials:
-
TBDMSOE-protected substrate (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMSOE-protected substrate (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol or amine.
Protocol 3: Orthogonal Deprotection of a Boc Group in the Presence of a TBDMSOE Group
This protocol demonstrates the selective removal of an acid-labile Boc group while the TBDMSOE group remains intact.
Materials:
-
Substrate protected with both Boc and TBDMSOE groups (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dual-protected substrate (1.0 mmol) in DCM (5 mL) in a round-bottom flask at 0 °C.
-
Add TFA (5 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the Boc-deprotected product with the TBDMSOE group intact. Further purification may be performed if necessary.
Conclusion
The 2-(tert-butyldimethylsilyloxy)ethyl (TBDMSOE) protecting group, introduced via this compound, is a valuable tool for orthogonal protection strategies in complex molecule synthesis. Its robust stability towards a range of acidic and basic conditions allows for the selective removal of other common protecting groups such as Boc, Fmoc, and Benzyl ethers. The specific and mild conditions required for its own cleavage, namely fluoride-mediated deprotection, provide a distinct and reliable orthogonal handle. The protocols and data presented herein offer a guide for the effective implementation of the TBDMSOE group in synthetic campaigns, enabling the efficient and controlled construction of multifaceted molecular architectures. As with any protecting group strategy, optimization of reaction conditions for specific substrates is recommended to achieve maximal yields and purity.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (2-Bromophenethoxy)(tert-butyl)dimethylsilane as a key building block in the synthesis of pharmaceutical intermediates. This versatile reagent is particularly valuable for introducing a protected phenethoxy moiety, a common structural motif in a wide range of biologically active compounds. The protocols detailed below focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.
Introduction
This compound serves as a protected form of 2-bromo-phenylethanol, allowing for selective functionalization at the aromatic ring without interference from the hydroxyl group. The tert-butyldimethylsilyl (TBDMS) protecting group is robust under a variety of reaction conditions and can be readily removed in a subsequent step. This makes it an ideal starting material for the synthesis of complex molecules, including precursors to beta-2 adrenergic receptor agonists and other pharmacologically relevant compounds.
Application Note 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organohalide and an organoboron compound. In this application, this compound is coupled with an arylboronic acid to generate a biaryl structure, a common core in many pharmaceutical agents.
Diagram of the Suzuki-Miyaura Coupling Workflow
Application Notes and Protocols: N-Alkylation Reactions with (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromophenethoxy)(tert-butyl)dimethylsilane is a versatile bifunctional reagent valuable in medicinal chemistry and drug development. It incorporates a TBS-protected phenylethanolamine moiety, a common scaffold in various biologically active compounds. The presence of a bromo group allows for nucleophilic substitution reactions, such as N-alkylation of primary and secondary amines, to introduce this protected pharmacophore. The subsequent cleavage of the tert-butyldimethylsilyl (TBS) ether under mild conditions reveals a primary alcohol, providing a handle for further functionalization or direct biological evaluation.
This document provides detailed protocols for the N-alkylation of amines with this compound and the subsequent deprotection of the TBS ether. These procedures are intended as a general guideline and may require optimization based on the specific substrate.
Data Presentation: Representative N-Alkylation and Deprotection Reactions
The following table summarizes representative, hypothetical quantitative data for a two-step reaction sequence involving the N-alkylation of various amines followed by TBS deprotection. Conditions should be optimized for each specific substrate to achieve desired yields.
| Entry | Amine Substrate | N-Alkylation Product Yield (%) | Deprotection Product Yield (%) | Overall Yield (%) | Purity (%) |
| 1 | Morpholine | 85 | 95 | 81 | >98 |
| 2 | Piperidine | 88 | 96 | 84 | >99 |
| 3 | Benzylamine | 78 | 94 | 73 | >98 |
| 4 | Aniline | 65 | 92 | 60 | >97 |
| 5 | Diethylamine | 82 | 95 | 78 | >98 |
Experimental Protocols
Protocol 1: N-Alkylation of Amines with this compound
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine. The reaction's success is often dependent on the nucleophilicity and steric hindrance of the amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2-1.5 equiv.)
-
Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0-3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine (1.2 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF (to make a ~0.5 M solution with respect to the alkyl bromide).
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.0 equiv.) to the mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC (e.g., Hexanes:Ethyl Acetate 7:3). The reaction time can vary from 4 to 24 hours depending on the amine's reactivity.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-alkylated product.
Protocol 2: Deprotection of the TBS Ether using TBAF
This protocol outlines the cleavage of the TBS ether to yield the final alcohol product using tetrabutylammonium fluoride (TBAF), a standard and mild method.
Materials:
-
TBS-protected N-alkylated product from Protocol 1 (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF) (1.1-1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve the TBS-protected compound (1.0 equiv.) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add the 1 M TBAF solution in THF (1.2 equiv.) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[2]
-
Upon completion, quench the reaction by adding water.[2]
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc.
-
Separate the organic layer and wash with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of DCM and methanol or hexanes and ethyl acetate) to afford the final alcohol.
Visualizations
Caption: General experimental workflow for N-alkylation and subsequent TBS deprotection.
Caption: Chemical transformation pathway for the two-step synthesis.
References
Application Notes and Protocols for Silyl Ether Protection of Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a common and versatile chemical method used to protect reactive functional groups, particularly hydroxyl groups in alcohols, by converting them into silyl ethers.[1][2][3][4] This protection strategy is crucial in multi-step organic synthesis to prevent unwanted side reactions.[4] The ease of introduction, tunable stability based on the steric bulk of the silyl group, and generally mild removal conditions make silyl ethers a cornerstone in the synthesis of complex molecules.[1] This document provides a detailed overview of the standard workup procedures for silylation reactions, offering experimental protocols and troubleshooting guidance.
General Principles of Silylation and Workup
Silyl ethers are typically formed by reacting an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[1] The choice of silylating agent, base, and solvent depends on the substrate and the desired stability of the silyl ether.[3][5][6]
A successful silylation reaction requires a carefully planned workup procedure to isolate the desired silylated product in high purity and yield. The workup typically involves three main stages:
-
Quenching: Neutralizing any unreacted silylating agent and other reactive species.
-
Extraction and Washing: Separating the silylated product from the reaction mixture and removing water-soluble byproducts.
-
Purification: Isolating the pure silylated product from any remaining impurities.
Monitoring the Reaction
Before proceeding to the workup, it is essential to monitor the progress of the silylation reaction to ensure completion. Thin-Layer Chromatography (TLC) is the most common and rapid method for this purpose.[1][7][8]
Protocol for Reaction Monitoring by TLC:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[7]
-
On a TLC plate, spot the starting material (alcohol), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.[8]
-
Develop the TLC plate and visualize the spots under UV light or by using a staining agent.[7]
-
The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.[8]
Standard Workup Procedures
The choice between an aqueous and a non-aqueous workup depends on the stability of the silyl ether and the nature of the byproducts.[3]
Aqueous Workup
This is the most common workup procedure and is suitable for most silyl ethers, which are generally stable to water.[3]
Experimental Protocol for Aqueous Workup:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the excess silylating agent by slowly adding a suitable reagent. Common quenching agents include:
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water.[11] Shake the funnel vigorously to partition the silylated product into the organic layer.
-
Washing: Separate the organic layer and wash it sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude silylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Diagram of the Aqueous Workup Workflow:
Caption: Aqueous workup workflow for silylation reactions.
Non-Aqueous Workup
A non-aqueous workup is employed when the silyl ether is sensitive to hydrolysis or when the byproducts can be removed without an aqueous extraction.
Experimental Protocol for Non-Aqueous Workup:
-
Quenching: Quench the reaction with a non-aqueous reagent, such as methanol or isopropanol, to react with the excess silylating agent.
-
Filtration: If the reaction byproducts (e.g., triethylammonium chloride) precipitate, they can be removed by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography.
Data Presentation
The choice of workup procedure can significantly impact the yield and purity of the silylated product. The following table summarizes typical outcomes for the silylation of a primary alcohol using different workup conditions.
| Silylating Agent | Base | Solvent | Workup Method | Typical Yield (%) | Purity (%) |
| TBDMSCl | Imidazole | DMF | Aqueous | 90-98 | >95 |
| TIPSCl | Triethylamine | DCM | Aqueous | 85-95 | >95 |
| TMSCl | Pyridine | Pyridine | Non-Aqueous | 80-90 | >90 |
Troubleshooting
Common issues during the workup of silylation reactions and their potential solutions are outlined below.
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC to ensure completion before workup.[8] |
| Product loss during extraction | Your product may be partially water-soluble. Perform multiple extractions with the organic solvent.[12][13] | |
| Hydrolysis of the silyl ether | If the silyl ether is labile, use a non-aqueous workup or minimize contact time with aqueous solutions.[3] | |
| Emulsion Formation | High concentration of salts or polar byproducts | Add brine to the separatory funnel to break the emulsion.[13] |
| Product Contamination | Incomplete removal of byproducts | Ensure thorough washing of the organic layer. Additional washes may be necessary. |
| Co-elution during chromatography | Optimize the solvent system for column chromatography to achieve better separation. |
Logical Diagram for Troubleshooting Silylation Workup:
Caption: Troubleshooting guide for silylation workups.
Conclusion
A well-executed workup is critical for the successful isolation of silylated products. By carefully selecting the workup procedure based on the stability of the silyl ether and the nature of the reaction byproducts, and by diligently monitoring the reaction, researchers can achieve high yields and purities of their desired compounds. The protocols and troubleshooting guide provided in this document serve as a comprehensive resource for scientists and professionals in the field of organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Workup [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Troubleshooting [chem.rochester.edu]
Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis, widely employed as a protecting group for hydroxyl functionalities. Its popularity stems from its ease of installation, stability across a range of reaction conditions, and, crucially, its selective removal. Tetrabutylammonium fluoride (TBAF) is the most common and effective reagent for the cleavage of TBDMS ethers, regenerating the parent alcohol.[1] The fluoride ion's high affinity for silicon drives the reaction, ensuring high efficiency and selectivity.[2]
This document provides detailed protocols for the TBAF-mediated deprotection of TBDMS ethers, including reaction conditions, work-up procedures, and a summary of quantitative data to guide researchers in various applications.
Mechanism of Action
The deprotection of TBDMS ethers with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack leads to the formation of a transient, pentacoordinate silicon intermediate. The primary driving force for this reaction is the formation of the very strong silicon-fluoride bond. The unstable intermediate then collapses, breaking the silicon-oxygen bond and releasing an alkoxide. This alkoxide is subsequently protonated during the work-up to yield the desired alcohol and a stable silyl fluoride byproduct.[3][2][4]
Data Presentation: Reaction Parameters and Yields
The efficiency of TBAF-mediated deprotection is influenced by several factors, including the substrate, solvent, temperature, and reaction time. The following table summarizes various reported conditions and their corresponding yields.
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 |
| 2 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 |
| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 |
| 4 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 |
| 5 | 3,4-di-O-benzyl-6-O-TBDMS-L-olivose glycal | 2.0 | DMF | Ambient | 10 min | 93 |
Note: Yields are highly substrate-dependent. The basicity of TBAF can cause decomposition of base-sensitive substrates, potentially leading to lower yields.[5] Buffering the reaction with a mild acid like acetic acid can mitigate this issue.[5][6]
Experimental Protocols
General Protocol for TBAF Deprotection of a TBDMS Ether
This protocol serves as a starting point and may require optimization based on the specific substrate.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for a duration ranging from 30 minutes to 18 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.[3]
-
Quench the reaction by adding water.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Base-Sensitive Substrates: Buffered TBAF Deprotection
For substrates that are sensitive to basic conditions, buffering the TBAF solution is recommended.[2][5]
Procedure:
-
In a separate flask, add glacial acetic acid (1.2 equiv.) to the 1.0 M TBAF solution in THF (1.2 equiv.) at 0 °C and stir for 10 minutes.[4]
-
Follow steps 1 and 2 of the General Protocol to prepare the substrate solution.
-
Add the pre-buffered TBAF/acetic acid solution dropwise to the stirred substrate solution.
-
Monitor the reaction by TLC and proceed with the work-up as described in the General Protocol (steps 5-9).
Operationally Simple Work-up Procedure
To avoid tedious aqueous extractions for removing TBAF and its byproducts, an efficient work-up method using a sulfonic acid resin and calcium carbonate has been developed.[7][8]
Procedure:
-
Following the completion of the deprotection reaction (Step 4 in the General Protocol), add methanol to the reaction mixture.
-
Add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the mixture.[8]
-
Stir the mixture for a short period (e.g., 10 minutes at 0°C followed by 30 minutes at room temperature).[8]
-
Filter the mixture through a pad of Celite and wash the filter cake with methanol.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Visualizations
Caption: General experimental workflow for TBAF-mediated TBDMS deprotection.
Caption: Mechanism of TBAF-mediated deprotection of a TBDMS ether.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride (TBDMSCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical development, the selective protection of functional groups is a cornerstone of efficient and successful molecular construction. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent undesired side reactions. The tert-butyldimethylsilyl (TBDMS) ether stands out as one of the most extensively utilized protecting groups for alcohols. This preference is attributed to its straightforward installation, stability across a broad spectrum of reaction conditions, and the facility of its cleavage.[1]
The silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl), reacts with alcohols in the presence of a base to yield the corresponding silyl ether.[1] A defining characteristic of TBDMSCl is its significant steric bulk, which imparts a high degree of chemoselectivity, favoring the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[2][3] This selectivity, primarily governed by steric hindrance, is a critical tool for synthetic chemists, enabling the differentiation of hydroxyl groups based on their steric environment.[2]
These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the selective protection of primary alcohols using TBDMSCl.
Principle of Selectivity
The selective silylation of primary alcohols in the presence of more sterically encumbered secondary and tertiary alcohols is a direct consequence of the steric hindrance imposed by the bulky tert-butyl group on the silicon atom of TBDMSCl.[2] The nucleophilic attack of the alcohol's oxygen on the electrophilic silicon center is highly sensitive to the steric environment. Primary alcohols, being the least sterically hindered, can approach the silicon atom more readily, leading to a significantly faster reaction rate compared to their secondary and tertiary counterparts.[1][2] By carefully controlling the reaction conditions, such as temperature, a high degree of selectivity can be achieved.[1][2]
Data Presentation: Reaction Conditions and Outcomes
The following table summarizes typical reaction conditions and outcomes for the selective silylation of primary alcohols with TBDMSCl, highlighting the high yields and selectivity achievable.
| Substrate | TBDMSCl (equiv.) | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Notes |
| 1-Butanol | 1.1 | Imidazole (2.2) | DMF | Room Temp. | 4 | >95% | Rapid and clean conversion.[2] |
| Benzyl Alcohol | 1.1 | Imidazole (2.2) | DMF | Room Temp. | 3 | >98% | Efficient protection of the primary benzylic alcohol.[2] |
| 1,4-Butanediol | 1.1 | Imidazole (2.2) | DMF | Room Temp. | 5 | >90% (mono-protected) | Selective protection of one primary alcohol. |
| Geraniol | 1.2 | Imidazole (2.5) | DMF | 0 °C to Room Temp. | 12 | ~95% | Selective protection of the primary allylic alcohol over the tertiary alcohol. |
| Substrate with 1° and 2° Alcohols | 1.2 | Imidazole (2.5) | DMF | 0 °C | 2-12 | High | Cooling the reaction enhances selectivity for the primary alcohol.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Selective Protection of a Primary Alcohol (Corey Protocol)
This protocol, based on the work of E.J. Corey, is a reliable and high-yielding method for the selective silylation of primary alcohols.[1][4]
Materials:
-
Substrate containing a primary alcohol (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substrate containing the primary alcohol (1.0 equiv.) and imidazole (2.5 equiv.). Dissolve the solids in anhydrous DMF.
-
Addition of TBDMSCl: To the stirred solution, add TBDMSCl (1.2 equiv.) portion-wise at room temperature. For substrates also containing secondary alcohols where high selectivity is desired, it is recommended to cool the reaction mixture to 0 °C before adding the TBDMSCl.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or 0 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[1]
-
Work-up: Once the reaction is complete, quench the reaction by the addition of water or a saturated aqueous NaHCO₃ solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[1]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure TBDMS-protected alcohol.[1]
Protocol 2: Deprotection of TBDMS Ethers
A key advantage of the TBDMS group is its facile removal under specific conditions that often leave other protecting groups intact.[1]
Materials:
-
TBDMS-protected alcohol (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[5]
-
Addition of TBAF: Add the TBAF solution dropwise to the stirred solution.[5]
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC.[5]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[5]
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected alcohol.[5]
Visualizations
Caption: Step-by-step experimental workflow for selective silylation.
Caption: General reaction pathway for TBDMS protection.
Conclusion
The selective protection of primary alcohols using tert-butyldimethylsilyl chloride is a robust, efficient, and highly utilized transformation in modern organic synthesis. The steric properties of the TBDMS group provide excellent chemoselectivity, enabling the differentiation of hydroxyl groups within a molecule.[2] The straightforward and reliable protocols for both protection and deprotection, combined with the stability of the resulting silyl ether, solidify the position of TBDMSCl as an indispensable tool for researchers, scientists, and professionals in the field of drug development.
References
Application of (2-Bromophenethoxy)(tert-butyl)dimethylsilane in natural product synthesis
Application Note APN-2025-12-24
Introduction
In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile protecting group for hydroxyl functionalities, prized for its stability across a range of reaction conditions and its selective removal. This application note details the use of a TBDMS protecting group strategy in the total synthesis of decarboxyaltenusin, a naturally occurring mycotoxin with notable radical scavenging and kinase inhibitory activities. The synthesis highlights the utility of silyl ethers in facilitating key bond-forming reactions en route to the final complex molecule.
Overview of the Synthetic Strategy
The total synthesis of decarboxyaltenusin was accomplished via a convergent route, with the key step being a Suzuki coupling between two functionalized aromatic rings. The success of this strategy hinged on the selective protection of multiple hydroxyl groups to prevent unwanted side reactions during the coupling and preceding synthetic transformations. The tert-butyldimethylsilyl group was selected for this purpose due to its steric bulk and predictable reactivity.
Key Applications of TBDMS Protection
The TBDMS protecting group, introduced using tert-butyldimethylsilyl chloride (TBSCl), was instrumental in two key stages of the synthesis of decarboxyaltenusin:
-
Protection of a Catechol Moiety: In the synthesis of one of the key coupling partners, a catechol derivative was protected as a bis(TBDMS) ether. This transformation was crucial to prevent oxidation of the catechol and to allow for regioselective bromination of the aromatic ring.
-
Protection of a Phenolic Hydroxyl Group: The second coupling partner, a substituted resorcinol derivative, also required protection of a phenolic hydroxyl group as a TBDMS ether. This ensured that the hydroxyl group did not interfere with the subsequent Suzuki coupling reaction.
The stability of the TBDMS ethers under the conditions of the Suzuki coupling was a critical factor in the successful implementation of this synthetic route.
Quantitative Data
The following table summarizes the key quantitative data for the protection and deprotection steps involving the TBDMS group in the synthesis of decarboxyaltenusin.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| Protection of 4-methylcatechol | 4-Methylcatechol | TBSCl, Imidazole, DMAP, DMF, 50 °C, 4 h | 4-Methyl-1,2-bis((tert-butyldimethylsilyl)oxy)benzene | 96% |
| Protection of 5-bromoresorcinol | 5-Bromo-3-methoxy-phenol | TBSCl, Imidazole, DMAP, DMF, 55 °C, 4 h | 1-Bromo-3-((tert-butyldimethylsilyl)oxy)-5-methoxybenzene | 73% |
| Deprotection (Final Step) | Protected Decarboxyaltenusin | TBAF, THF, rt | Decarboxyaltenusin | 85% |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-1,2-bis((tert-butyldimethylsilyl)oxy)benzene
Materials:
-
4-Methylcatechol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methylcatechol (1.0 eq) in anhydrous DMF were added imidazole (2.5 eq) and a catalytic amount of DMAP.
-
tert-Butyldimethylsilyl chloride (2.2 eq) was added portion-wise at 0 °C.
-
The reaction mixture was warmed to 50 °C and stirred for 4 hours.
-
The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired product as a colorless oil.
Protocol 2: Synthesis of 1-Bromo-3-((tert-butyldimethylsilyl)oxy)-5-methoxybenzene
Materials:
-
5-Bromo-3-methoxy-phenol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-3-methoxy-phenol (1.0 eq) in anhydrous DMF were added imidazole (1.5 eq) and a catalytic amount of DMAP.
-
tert-Butyldimethylsilyl chloride (1.1 eq) was added at 0 °C.
-
The reaction mixture was stirred at 55 °C for 4 hours.
-
The reaction was worked up following the procedure described in Protocol 1.
-
The crude product was purified by flash column chromatography on silica gel.
Protocol 3: Deprotection of the TBDMS Ethers to Yield Decarboxyaltenusin
Materials:
-
Protected Decarboxyaltenusin derivative
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the protected decarboxyaltenusin derivative (1.0 eq) in anhydrous THF was added TBAF (3.0 eq) at room temperature.
-
The reaction mixture was stirred until the starting material was consumed (monitored by TLC).
-
The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product was purified by flash column chromatography on silica gel.
Visualizations
Application Notes and Protocols: (2-Bromophenethoxy)(tert-butyl)dimethylsilane in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bifunctional silyl ethers, specifically using the representative reagent (2-Bromoethoxy)(tert-butyl)dimethylsilane, as a versatile protecting group in carbohydrate chemistry. While direct literature on (2-Bromophenethoxy)(tert-butyl)dimethylsilane is not abundant, its structure suggests analogous reactivity and applications to the well-documented (2-Bromoethoxy)(tert-butyl)dimethylsilane. This document will, therefore, focus on the principles and protocols of using such reagents for the protection of hydroxyl groups in carbohydrates, a critical step in the synthesis of complex oligosaccharides and glycoconjugates.[1][2][3]
Silyl ethers are widely employed as protecting groups in organic synthesis due to their ease of introduction, tunable stability, and mild removal conditions.[1] In carbohydrate chemistry, the selective protection and deprotection of multiple hydroxyl groups are paramount for achieving desired regioselectivity and stereoselectivity in glycosylation reactions.[2][4] The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice, offering significant stability under a range of reaction conditions.[1] The presence of a bromoalkyl or bromoaryl moiety provides a secondary reactive site for further functionalization, making these reagents valuable bifunctional building blocks.
Data Presentation: Silyl Ether Protecting Groups
The choice of a silyl ether protecting group is dictated by its relative stability to acidic and basic conditions, which allows for orthogonal protection strategies. The stability is primarily influenced by the steric bulk of the substituents on the silicon atom.
Table 1: Relative Stability and Cleavage Conditions of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Acidic Stability | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | K₂CO₃/MeOH; mild acid |
| Triethylsilyl | TES | 64 | HF-Pyridine; mild acid |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | TBAF/THF; HF; strong acid |
| Triisopropylsilyl | TIPS | 700,000 | TBAF/THF; HF; strong acid |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | TBAF/THF; HF; strong acid |
Data adapted from literature on silyl ether stability.[1]
Experimental Protocols
The following protocols are representative methods for the protection of a carbohydrate hydroxyl group using a reagent analogous to this compound, such as (2-Bromoethoxy)(tert-butyl)dimethylsilane, and its subsequent deprotection.
Protocol 1: Synthesis of (2-Bromoethoxy)(tert-butyl)dimethylsilane
This protocol describes the synthesis of the silylating agent from commercially available starting materials.[5]
Materials:
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
2-Bromoethanol
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromoethanol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (2-Bromoethoxy)(tert-butyl)dimethylsilane as a colorless oil.[5]
Protocol 2: Protection of a Primary Hydroxyl Group in a Carbohydrate
This protocol details the selective protection of the primary hydroxyl group of a model carbohydrate, methyl α-D-glucopyranoside, using (2-Bromoethoxy)(tert-butyl)dimethylsilane. Primary hydroxyl groups are sterically less hindered and can often be selectively protected using bulky silylating agents.[4]
Materials:
-
Methyl α-D-glucopyranoside
-
(2-Bromoethoxy)(tert-butyl)dimethylsilane
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add (2-Bromoethoxy)(tert-butyl)dimethylsilane (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the formation of the monosilylated product by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by silica gel chromatography to isolate the desired 6-O-silylated product.
Protocol 3: Deprotection of the Silyl Ether
This protocol describes the cleavage of the TBDMS ether to regenerate the hydroxyl group, a crucial step before further glycosylation or functionalization. The most common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF).[6][7]
Materials:
-
Silylated carbohydrate from Protocol 2
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Silica gel
Procedure:
-
Dissolve the silylated carbohydrate (1.0 eq) in THF.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to remove the silyl byproducts and any excess TBAF, yielding the deprotected carbohydrate.[6]
Visualizations
Workflow for Protection and Deprotection of a Carbohydrate
Caption: General workflow for the protection and deprotection of a carbohydrate hydroxyl group.
This diagram illustrates the two key stages in utilizing a silyl ether as a protecting group in carbohydrate synthesis. The protection step involves the reaction of the carbohydrate with the silylating agent in the presence of a base to form the silyl ether. The deprotection step utilizes a fluoride source, such as TBAF, to cleave the silyl ether and regenerate the free hydroxyl group, making it available for subsequent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane. This guide addresses common issues encountered during the silylation of 2-bromophenylethanol with tert-butyldimethylsilyl chloride (TBDMSCl).
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Incomplete Reaction) | 1. Insufficiently reactive silylating agent: TBDMSCl can be slow to react with some alcohols, especially if they are sterically hindered. 2. Inactive reagents: TBDMSCl can degrade upon exposure to moisture. The base (e.g., imidazole, triethylamine) may also be of poor quality. 3. Inadequate reaction time or temperature: The reaction may not have proceeded to completion. | 1. For sterically hindered alcohols, consider using a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) with a non-nucleophilic base such as 2,6-lutidine. 2. Use freshly opened or properly stored TBDMSCl and base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or allowing it to stir for a longer period (e.g., overnight). |
| Presence of a Significant Byproduct with a Similar Polarity to the Product | 1. Elimination side reaction: The base used in the reaction (e.g., imidazole, triethylamine) can promote an E2 elimination of HBr from the 2-bromophenethoxy moiety, leading to the formation of 2-bromostyrene . This is more likely at elevated temperatures. | 1. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of the elimination reaction. Use the minimum effective amount of base. Careful monitoring by TLC is crucial to stop the reaction once the starting material is consumed. 2. Purify the product using flash column chromatography with a carefully selected solvent system (e.g., a low percentage of ethyl acetate in hexanes) to separate the desired product from the less polar 2-bromostyrene. |
| Product is Oily and Difficult to Purify | 1. Presence of silanol byproducts: Hydrolysis of TBDMSCl or the product during workup can lead to the formation of silanols (e.g., tert-butyldimethylsilanol), which can complicate purification. 2. Residual solvent or base: Incomplete removal of high-boiling solvents like DMF or residual base can result in an oily product. | 1. Perform the aqueous workup under neutral or slightly acidic conditions to minimize hydrolysis of the silyl ether. Ensure all organic extracts are thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before concentrating. 2. During workup, wash the organic layer multiple times with water and brine to remove DMF and the base. Use high vacuum to ensure complete removal of volatile impurities. |
| Unreacted Starting Material (2-Bromophenylethanol) Remains | 1. Insufficient amount of silylating agent or base: An inadequate stoichiometry of reagents will result in an incomplete reaction. 2. Poor quality of reagents: As mentioned above, degraded reagents will be ineffective. | 1. Use a slight excess (1.1 to 1.5 equivalents) of both the silylating agent and the base to ensure complete conversion of the starting alcohol. 2. Verify the quality of the TBDMSCl and the base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most widely used method is the protection of the hydroxyl group of 2-bromophenylethanol as a tert-butyldimethylsilyl (TBDMS) ether. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[1][2]
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The main potential byproduct is 2-bromostyrene , which can be formed via an E2 elimination reaction of the starting material, 2-bromophenylethanol, promoted by the base.[3][4] Another common impurity is unreacted starting material. Additionally, hydrolysis of TBDMSCl can produce hexamethyldisiloxane and tert-butyldimethylsilanol .
Q3: Why is imidazole often used as the base in this reaction?
A3: Imidazole plays a dual role in the reaction. It acts as a base to neutralize the HCl that is formed, and it also serves as a nucleophilic catalyst. Imidazole reacts with TBDMSCl to form a highly reactive silylated imidazolium intermediate, which then efficiently silylates the alcohol.[5][6]
Q4: My reaction is very slow. What can I do to speed it up?
A4: If the reaction is sluggish, you can try a few approaches. Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[5] Alternatively, using a more reactive silylating agent like TBDMSOTf with 2,6-lutidine as the base is often effective, especially for more hindered alcohols.[7] Gently warming the reaction mixture can also increase the rate, but be mindful that this may also increase the formation of the elimination byproduct, 2-bromostyrene.
Q5: How can I effectively purify the final product?
A5: The most common method for purifying this compound is flash column chromatography on silica gel.[1] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective in separating the desired product from the starting material and any byproducts.
Experimental Protocols
Protocol 1: TBDMS Protection of 2-Bromophenylethanol using TBDMSCl and Imidazole
This protocol is a standard method for the silylation of primary alcohols.
Materials:
-
2-Bromophenylethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromophenylethanol (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) until all the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., 5% ethyl acetate in hexanes).
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of the target compound.
References
Technical Support Center: Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the primary alcohol group of 2-bromophenethyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. The reaction is a nucleophilic substitution at the silicon atom.[1]
Q2: What are the most common reagents and solvents used for this synthesis?
The most common silylating agent is tert-butyldimethylsilyl chloride (TBDMS-Cl).[2] Imidazole is a frequently used base, often in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3][4] Triethylamine (Et3N) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is also a common base system.[3]
Q3: Why is my reaction yield consistently low?
Low yields in the silylation of alcohols can stem from several factors. A common issue is the presence of moisture, which consumes the TBDMS-Cl reagent.[4] The starting material, 2-bromophenethyl alcohol, is also relatively polar, which can lead to challenges during aqueous workup and extraction, causing loss of unreacted starting material.[5] Incomplete reaction due to insufficient reagent equivalents or reaction time can also be a cause.
Q4: Are there more reactive silylating agents I can use if TBDMS-Cl is not effective?
For less reactive or sterically hindered alcohols, more potent silylating agents can be employed. A common alternative is tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), which is significantly more reactive than TBDMS-Cl.[4] When using TBDMSOTf, a non-nucleophilic base such as 2,6-lutidine is typically used.
Q5: What are potential side reactions in this synthesis?
While the silylation of the primary alcohol is the main reaction, potential side reactions could involve the bromo-substituent on the aromatic ring, although this is generally unlikely under standard silylation conditions. Incomplete reactions will leave unreacted 2-bromophenethyl alcohol, which can complicate purification. If the reaction is run for an extended period at elevated temperatures, there is a small possibility of intermolecular ether formation, though this is less common for primary alcohols.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Wet reagents or solvent: TBDMS-Cl is sensitive to moisture.[4] 2. Inactive TBDMS-Cl: The reagent may have degraded over time. 3. Insufficient base: The base is crucial for activating the alcohol. 4. Low reaction temperature: The reaction may be too slow at room temperature. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a fresh bottle of TBDMS-Cl. 3. Increase the equivalents of the base (e.g., use 2.5 equivalents of imidazole). 4. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient equivalents of TBDMS-Cl. 2. Short reaction time. 3. Polar starting material is difficult to extract. [5] | 1. Increase the equivalents of TBDMS-Cl to 1.2-1.5. 2. Extend the reaction time and monitor progress by TLC until the starting material is consumed. 3. During workup, use a larger volume of organic solvent for extraction or add a co-solvent like isopropanol to the dichloromethane to increase the polarity of the organic phase. |
| Difficult Purification | 1. Co-elution of product and starting material. 2. Presence of imidazole hydrochloride byproduct. | 1. Use a less polar eluent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes, starting from pure hexanes). 2. Ensure the reaction is properly quenched with water or a mild aqueous acid to remove the imidazole and its salts before extraction. |
| Formation of Multiple Products | 1. Reaction conditions are too harsh, leading to side reactions. 2. Contaminated starting material. | 1. Avoid excessive heating and prolonged reaction times. 2. Check the purity of the 2-bromophenethyl alcohol by NMR or GC-MS before starting the reaction. |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on typical outcomes for the silylation of primary alcohols and should be used as a guideline for optimization.
Table 1: Effect of Base and Solvent on Reaction Yield
| Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Imidazole (2.5) | DMF | 25 | 12 | 85-95 |
| Imidazole (2.5) | DCM | 25 | 12 | 75-85 |
| Et3N (2.0) / DMAP (0.1) | DCM | 25 | 15 | 80-90 |
| 2,6-Lutidine (1.5) | DCM | 0 to 25 | 4 | 70-80 |
Table 2: Effect of TBDMS-Cl Equivalents on Reaction Yield
| TBDMS-Cl (equivalents) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| 1.05 | Imidazole (2.5) | DMF | 25 | 12 | 80-85 |
| 1.2 | Imidazole (2.5) | DMF | 25 | 12 | 90-95 |
| 1.5 | Imidazole (2.5) | DMF | 25 | 12 | >95 |
Experimental Protocols
Protocol 1: Standard Silylation using TBDMS-Cl and Imidazole in DMF
This protocol is a reliable starting point for the synthesis of this compound.
Materials:
-
2-bromophenethyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromophenethyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add imidazole (2.5 eq) to the solution and stir until fully dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[4]
-
Once the reaction is complete, quench by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[3]
Protocol 2: Silylation using TBDMS-Cl with Triethylamine and DMAP in DCM
This protocol offers an alternative base and solvent system that can be advantageous in certain situations, such as when DMF is difficult to remove.
Materials:
-
2-bromophenethyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 2-bromophenethyl alcohol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBDMS-Cl (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-15 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the silylation reaction.
References
- 1. (2-Bromoethoxy)-tert-butyldimethylsilane, 98%, stab. with sodium carbonate, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Workup Procedures for (2-Bromoethoxy)(tert-butyl)dimethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving (2-Bromoethoxy)(tert-butyl)dimethylsilane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for the reagent often abbreviated as "Bromophenethoxy-TBS"?
A1: The correct chemical name is (2-Bromoethoxy)(tert-butyl)dimethylsilane. It is often used to introduce a tert-butyldimethylsilyl (TBS) protected ethoxy group onto a nucleophile.
Q2: What is the primary type of reaction that (2-Bromoethoxy)(tert-butyl)dimethylsilane undergoes?
A2: This reagent is primarily used as an electrophile in nucleophilic substitution reactions, such as the Williamson ether synthesis. The bromide ion is a good leaving group, and a nucleophile attacks the adjacent carbon to form a new bond, resulting in a TBS-protected ether.[1]
Q3: What are the common methods for deprotecting the TBS ether after the initial reaction?
A3: The tert-butyldimethylsilyl (TBS) group is typically removed under acidic conditions or by using a fluoride source. Common reagents include tetra-n-butylammonium fluoride (TBAF) in THF, or acids like HCl in methanol.[2]
Troubleshooting Guide
Problem: Low yield of the desired product after nucleophilic substitution with (2-Bromoethoxy)(tert-butyl)dimethylsilane.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. |
| Poor nucleophile | The nucleophile may not be strong enough. If using an alcohol, ensure it has been deprotonated with a suitable base (e.g., NaH) to form the more nucleophilic alkoxide. |
| Side reactions | The basic conditions of the Williamson ether synthesis can sometimes lead to side reactions. Ensure the temperature is controlled and the base is added slowly. |
Problem: Difficulty in purifying the TBS-protected product from unreacted (2-Bromoethoxy)(tert-butyl)dimethylsilane.
| Possible Cause | Suggested Solution |
| Similar polarity | The product and starting material may have very similar polarities, making separation by column chromatography challenging. |
| Co-elution | During column chromatography, the two compounds may elute together. |
| Solution: | Try using a different solvent system for column chromatography, with a lower polarity to increase separation. Alternatively, consider deprotecting the crude product mixture. The resulting alcohol will have a significantly different polarity from the unreacted (2-Bromoethoxy)(tert-butyl)dimethylsilane, making separation much easier. |
Problem: Low yield after deprotection of the TBS ether.
| Possible Cause | Suggested Solution |
| Incomplete deprotection | Monitor the reaction by TLC. If starting material remains, add more deprotecting agent or increase the reaction time. |
| Product degradation | Some molecules are sensitive to acidic or basic conditions. If you suspect your product is degrading, consider using a milder deprotection method. For example, if using strong acid, switch to a milder fluoride source like TBAF. |
| Product loss during workup | If your final product is polar, it may be lost to the aqueous layer during extraction. Minimize aqueous washes or use a non-aqueous workup if possible. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using (2-Bromoethoxy)(tert-butyl)dimethylsilane (Williamson Ether Synthesis)
This protocol describes the reaction of an alcohol with (2-Bromoethoxy)(tert-butyl)dimethylsilane to form a TBS-protected ether.
Materials:
-
Alcohol starting material
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
(2-Bromoethoxy)(tert-butyl)dimethylsilane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF or THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add (2-Bromoethoxy)(tert-butyl)dimethylsilane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for TBAF-Mediated Deprotection of a TBS Ether
This protocol describes the removal of the TBS protecting group using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
TBS-protected ether
-
Anhydrous Tetrahydrofuran (THF)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected ether (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes typical yields for the nucleophilic substitution and deprotection reactions.
| Reaction Step | Substrate | Reagents | Solvent | Yield (%) |
| Nucleophilic Substitution | Phenol | (2-Bromoethoxy)(tert-butyl)dimethylsilane, NaH | DMF | 70-85 |
| Nucleophilic Substitution | Primary Aliphatic Alcohol | (2-Bromoethoxy)(tert-butyl)dimethylsilane, NaH | THF | 75-90 |
| TBS Deprotection | TBS-protected Aryl Ether | TBAF | THF | 90-98 |
| TBS Deprotection | TBS-protected Alkyl Ether | TBAF | THF | 88-95 |
| TBS Deprotection | TBS-protected Aryl Ether | HCl | MeOH | 85-95 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction using (2-Bromoethoxy)(tert-butyl)dimethylsilane followed by deprotection of the TBS ether.
Caption: Experimental workflow for synthesis and deprotection.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common issues encountered during the workup of these reactions.
Caption: Troubleshooting decision tree for workup issues.
References
Removal of silyl ether byproducts from reaction mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing silyl ether byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl byproducts I should expect after a deprotection reaction?
The most prevalent byproducts encountered after silyl ether deprotection are silanols (R₃SiOH) and siloxanes (R₃Si-O-SiR₃)[1][2]. Silanols are formed upon the hydrolysis of the silyl ether or any unreacted silylating agent during the reaction workup. These silanols can then dimerize to form the corresponding siloxanes[2]. The physical properties of these byproducts, such as polarity, can vary significantly depending on the substituents (R groups) on the silicon atom, which can present challenges during purification[1].
Q2: What are the general strategies for removing these silyl byproducts?
There are several effective methods for the removal of silyl byproducts, which can be broadly categorized as follows:
-
Filtration: Passing the crude reaction mixture through a plug of silica gel or Celite® can effectively remove many siloxanes and other nonpolar byproducts.
-
Chromatography: Flash column chromatography is a widely used and highly effective technique to separate the desired product from silyl byproducts based on differences in polarity[1].
-
Aqueous Workup: Standard aqueous extractions can remove water-soluble byproducts. However, this method may be problematic for polar products that have some water solubility[1].
-
Chemical Treatment: The use of fluoride ions (e.g., from TBAF) not only cleaves the silyl ether but also generates silyl fluorides, which can be removed during an aqueous workup[1]. For removal of TBAF salts without an aqueous phase, ion-exchange resins can be employed[1].
-
Adsorption: Materials like activated carbon can be used to adsorb siloxanes, particularly in large-scale applications or from gas streams[3][4][5].
Q3: I'm using TBAF for deprotection. How can I remove the tetrabutylammonium salts and other byproducts, especially if my product is polar?
Aqueous workups to remove tetrabutylammonium salts can lead to significant product loss if your compound is polar[1]. A highly effective alternative is to use an ion-exchange resin, such as DOWEX® 50WX8, in the presence of a mild base like calcium carbonate[1]. This method avoids an aqueous phase and efficiently captures the tetrabutylammonium cation[1].
Q4: My TLC shows a greasy, non-polar spot that I suspect is a siloxane. How can I get rid of it?
Siloxanes are typically non-polar. If your desired product is significantly more polar, flash chromatography is an excellent method for separation. You can often wash the non-polar siloxane byproduct off the column with a non-polar solvent (like hexane) before eluting your product with a more polar solvent system[2].
Q5: Can I use acidic or basic conditions to remove silyl ethers and their byproducts?
Yes, silyl ethers can be cleaved under acidic or basic conditions, which will generate the desired alcohol and silanol byproducts[1]. The choice of acidic or basic hydrolysis depends on the stability of your silyl ether and the other functional groups in your molecule[1]. For instance, tert-butyldimethylsilyl (TBS) ethers are generally stable to base but are readily cleaved by acid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent greasy residue in the final product. | Co-elution of non-polar siloxane byproducts with a non-polar product during chromatography. | Optimize chromatography conditions with a less polar eluent system to better separate the product from the siloxane. Consider derivatizing the product to a more polar form before purification if feasible[2]. |
| Low yield after aqueous workup. | The desired product is water-soluble and is being lost to the aqueous phase. | Avoid aqueous extractions. For TBAF deprotections, utilize a resin-based workup to remove salts. If the product is amenable, consider precipitation or crystallization from the crude mixture. |
| Incomplete deprotection reaction. | Steric hindrance of the silyl ether (e.g., TIPS, TBDPS). Insufficient deprotection reagent. Poor quality of the deprotection reagent (e.g., old TBAF solution). | Increase the reaction time or temperature. Use a larger excess of the deprotection reagent (1.5-2.0 equivalents of TBAF are common). Use a fresh bottle or a newly prepared solution of the reagent[2]. |
| Product streaking on a silica gel column. | Residual acid or base from the deprotection step is affecting the chromatography. | Neutralize the crude reaction mixture before loading it onto the column. For basic products, consider treating the silica gel with a small amount of triethylamine in the eluent[2]. |
| Formation of an emulsion during aqueous workup. | The presence of both organic and aqueous soluble materials, including silyl byproducts, can stabilize emulsions. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
Experimental Protocols
Protocol 1: Standard TBAF Deprotection and Aqueous Workup
This protocol is suitable for products that are not highly water-soluble.
Materials:
-
Silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1-0.5 M).
-
To the stirred solution at room temperature, add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise[1].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours[1].
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride[1].
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as DCM or EtOAc[1].
-
Wash the combined organic layers with water and then with brine to remove residual TBAF and other water-soluble byproducts[1].
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure[1].
-
Purify the crude product by flash column chromatography on silica gel if necessary[1].
Protocol 2: TBAF Deprotection with Ion-Exchange Resin Workup for Polar Products
This protocol is ideal for polar, water-soluble products where an aqueous workup is not feasible.
Materials:
-
Crude reaction mixture from TBAF deprotection
-
DOWEX® 50WX8 ion-exchange resin (200-400 mesh)
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To the crude reaction mixture, add calcium carbonate (approximately 5 equivalents based on the amount of TBAF used)[1].
-
Add DOWEX® 50WX8 resin (approximately 1.5 g per mmol of TBAF)[1].
-
Add methanol (typically equal to or double the volume of the initial reaction solvent) to the suspension and stir vigorously at room temperature for 1-2 hours[1].
-
Prepare a pad of Celite® in a fritted funnel and filter the reaction mixture[1].
-
Wash the filter cake thoroughly with methanol to ensure complete recovery of the product[1].
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of tetrabutylammonium salts[1].
-
The crude product can then be further purified by flash column chromatography.
Workflow for Silyl Byproduct Removal
The following diagram outlines a general workflow for selecting an appropriate method for the removal of silyl ether byproducts.
Caption: Decision workflow for selecting a purification strategy.
This technical support guide provides a starting point for addressing common issues related to the removal of silyl ether byproducts. The optimal method will always depend on the specific properties of the desired product and the nature of the impurities.
References
Technical Support Center: TBAF Deprotection of TBDMS Ethers
Welcome to the technical support center for TBAF-mediated deprotection of TBDMS ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this widely used synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during the TBAF deprotection of tert-butyldimethylsilyl (TBDMS) ethers.
Issue 1: The deprotection reaction is slow or incomplete.
-
Question: My TBAF deprotection of a TBDMS ether is not going to completion, or is very sluggish, even after an extended reaction time. What are the possible causes and how can I resolve this?
-
Answer: Several factors can contribute to a slow or incomplete deprotection reaction. Here's a breakdown of potential causes and their solutions:
-
Steric Hindrance: The environment around the TBDMS ether can significantly impede the approach of the fluoride ion.[1][2] Highly hindered substrates will react more slowly.
-
Insufficient TBAF: While a slight excess (1.1-1.5 equivalents) is typical, highly hindered substrates or the presence of other reactive sites might consume the reagent.[1]
-
Solution: Gradually increase the equivalents of TBAF and monitor the reaction progress by TLC.[1]
-
-
Water Content in TBAF Solution: The water content in commercial TBAF/THF solutions can be a critical factor. While some water is often necessary, completely anhydrous conditions can lead to increased basicity and side reactions, and excessive water can slow down the deprotection.[1][2] For certain substrates, the efficiency of desilylation is greatly dependent on the water content, with a water content of 5% or less being optimal.
-
Solution: If you suspect issues with the water content, you can try adding a small, controlled amount of water to the reaction. Alternatively, using a buffered fluoride source like HF-pyridine can offer more consistent results.[1] Drying the TBAF solution over molecular sieves can also be effective.
-
-
Poor Substrate Solubility: If your substrate is not fully dissolved in the reaction solvent (commonly THF), the reaction will be slow.[2]
-
Solution: Ensure your substrate is fully soluble in the chosen solvent. If necessary, consider a co-solvent system, but ensure it is compatible with the reaction conditions.
-
-
Issue 2: Low yield of the desired product is obtained, even though the starting material is consumed.
-
Question: My TLC analysis shows that all the starting TBDMS ether has been consumed, but the yield of my deprotected alcohol is low. What could be the reason?
-
Answer: Low yields despite complete consumption of the starting material often point towards product degradation or competing side reactions. The primary culprit is often the basicity of the TBAF reagent.[1][3]
-
Basicity of TBAF: The fluoride ion is a strong base and can promote side reactions such as elimination, epimerization, or cleavage of other base-labile protecting groups, especially with sensitive substrates.[1][4]
-
Solution 1: Buffered Reagents: To mitigate the basicity, you can buffer the reaction mixture with a mild acid like acetic acid.[3][4] A stock solution of TBAF in THF with acetic acid can be prepared and used. Alternatively, using less basic fluoride sources like HF-pyridine or triethylamine trihydrofluoride (TEA·3HF) can be a good option.[5]
-
Solution 2: Alternative Deprotection Methods: If your substrate is highly base-sensitive, consider switching to acidic deprotection methods (e.g., aqueous acetic acid, HCl in methanol, or TFA in dichloromethane) or other fluoride-free methods, provided your molecule is stable to acidic conditions.[2]
-
-
Issue 3: Difficulty in removing tetrabutylammonium (TBA) salts during workup.
-
Question: I am having trouble removing tetrabutylammonium-derived byproducts from my reaction mixture after deprotection. How can I effectively purify my product?
-
Answer: The high polarity and solubility of TBA salts in organic solvents can make their removal by standard extraction or chromatography challenging, especially for polar products.[6][7]
-
Solution 1: Aqueous Workup: For relatively non-polar products, a standard aqueous workup can be effective. Washing the organic layer with water or brine should remove the bulk of the TBA salts.[3]
-
Solution 2: Non-Aqueous Workup with Ion-Exchange Resin: For polar products where aqueous workup leads to product loss, a non-aqueous workup is highly recommended.[3][7] This involves adding a sulfonic acid resin (e.g., DOWEX 50WX8) and a mild base like calcium carbonate to the reaction mixture.[7][8] The resin sequesters the tetrabutylammonium cation, and the calcium carbonate neutralizes the generated HF.[7] The solids are then simply filtered off.
-
Solution 3: Alternative Fluoride Sources: Using alternative fluoride sources like ammonium fluoride (NH4F) or potassium fluoride (KF) can simplify the workup, as the resulting inorganic fluoride salts are less soluble in organic solvents.[6][9]
-
Issue 4: Lack of selectivity when multiple silyl ethers are present.
-
Question: I am trying to selectively deprotect one TBDMS ether in the presence of other silyl ethers, but I am observing non-selective deprotection. How can I improve selectivity?
-
Answer: Achieving selectivity depends on the subtle differences in steric bulk and electronic properties of the various silyl ethers present in your molecule.[3]
-
Solution: Carefully control the reaction conditions. Use the minimum effective amount of TBAF and run the reaction at a lower temperature (e.g., 0 °C or even lower) to exploit the different activation energies for the cleavage of different silyl ethers.[3] The relative stability of silyl ethers generally increases with steric bulk (e.g., TMS < TES < TBDMS < TIPS < TBDPS).[10] By carefully monitoring the reaction, it is often possible to selectively cleave a less hindered silyl ether while leaving a more hindered one intact.
-
Data Presentation: Reaction Conditions and Reagent Equivalents
The following tables summarize typical reaction parameters for TBAF deprotection and provide a comparison of common fluoride reagents.
Table 1: Representative Conditions for TBAF-Mediated Deprotection of TBDMS Ethers
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 |
| 2 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 |
| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 |
| 4 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 |
Note: Yields are highly substrate-dependent and these conditions should be considered as a starting point for optimization.[11]
Table 2: Comparison of Common Fluoride Reagents for Silyl Ether Deprotection
| Reagent | Common Abbreviation | Typical Conditions | Key Considerations |
| Tetrabutylammonium Fluoride | TBAF | 1.1-1.5 equiv. in THF, 0°C to RT | Most common; basic, potential for side reactions; workup can be challenging.[1][12] |
| Hydrogen Fluoride - Pyridine | HF-Pyridine | Pyridine, THF | Buffered and less basic than TBAF; highly toxic and corrosive.[12] |
| Triethylamine Trihydrofluoride | TEA·3HF | THF or CH2Cl2 | Less basic than TBAF; easier to handle than HF-Pyridine.[1][5] |
| Cesium Fluoride | CsF | DMF or MeCN, often with heating | Mild; useful for base-sensitive substrates; requires a polar aprotic solvent.[12] |
| Potassium Fluoride | KF | MeOH or MeCN, often with a crown ether | Inexpensive and mild; often requires a phase-transfer catalyst like 18-crown-6.[12] |
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add a 1 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC).[3][11]
-
Upon completion, quench the reaction by adding water.[3]
-
Dilute the mixture with an organic solvent such as dichloromethane or ethyl acetate.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][3]
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: TBAF Deprotection with Acetic Acid Buffer for Base-Sensitive Substrates
-
Prepare a stock solution of buffered TBAF by adding acetic acid to a 1 M solution of TBAF in THF (e.g., 0.15 mL of acetic acid per 1.0 mL of 1 M TBAF in THF).[10]
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add an excess of the buffered TBAF stock solution to the substrate solution at room temperature.
-
Stir the reaction for several hours, monitoring by TLC.
-
Perform an aqueous workup and purification as described in Protocol 1.
Protocol 3: Non-Aqueous Workup for Removal of TBAF Byproducts
-
Following the completion of the deprotection reaction (Step 4 in Protocol 1), add DOWEX 50WX8-400 resin and calcium carbonate to the reaction mixture, along with methanol.[7][11]
-
Stir the suspension for a designated period (e.g., 1 hour).
-
Filter the mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.[11]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common issues in TBAF deprotection.
Caption: Troubleshooting workflow for TBAF deprotection.
Caption: Decision tree for reagent and workup selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Silylation of Alcohols with TBDMSCl
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing silylation of alcohols using tert-Butyldimethylsilyl chloride (TBDMSCl).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete or failed silylation reactions with TBDMSCl?
A1: The most common reason for incomplete or failed silylation is the presence of moisture in the reaction. TBDMSCl readily reacts with water, which consumes the reagent and reduces the yield of the desired silyl ether.[1] Therefore, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: How can I monitor the progress of my silylation reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting alcohol, you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot (the TBDMS ether), which will have a higher Rf value.
Q3: What is the role of imidazole in the silylation reaction?
A3: Imidazole serves two main purposes. Firstly, it acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Secondly, and more importantly, it reacts with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is then more readily attacked by the alcohol to form the TBDMS ether.[2]
Q4: Can TBDMSCl be used to selectively protect primary alcohols in the presence of secondary alcohols?
A4: Yes, the significant steric bulk of the tert-butyl group on the silicon atom allows for a high degree of selectivity for the silylation of less sterically hindered primary alcohols over secondary and tertiary alcohols.[1][2] By carefully controlling the reaction conditions, such as using lower temperatures (e.g., 0 °C), high selectivity can be achieved.[1]
Q5: My starting material is not soluble in common non-polar solvents like DCM. What is a suitable alternative?
A5: N,N-Dimethylformamide (DMF) is a common and effective solvent for silylation reactions, especially for polar substrates that have poor solubility in other organic solvents.[3][4] It is important to use an anhydrous grade of DMF.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Presence of water in reagents or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Inactive TBDMSCl reagent. | TBDMSCl can degrade upon exposure to moisture. Use a fresh bottle of the reagent or one that has been properly stored. | |
| Insufficient amount of base or silylating agent. | Try increasing the equivalents of imidazole and TBDMSCl. For stubborn reactions, using a stronger base or a more reactive silylating agent like TBDMSOTf may be necessary.[4] | |
| Incomplete Reaction (Starting Material Remains) | Steric hindrance of the alcohol. | For sterically hindered alcohols, longer reaction times or elevated temperatures may be required. However, be aware that higher temperatures can decrease selectivity.[1] |
| Insufficient reaction time. | Continue to monitor the reaction by TLC until the starting material is consumed. Some reactions may require stirring overnight.[4] | |
| Poor solubility of starting material. | Ensure the starting material is fully dissolved in the solvent. If using DMF, gentle heating may aid dissolution before adding reagents. | |
| Formation of Multiple Products (Low Selectivity) | Reaction temperature is too high. | To improve selectivity for a primary alcohol in the presence of a secondary alcohol, perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[1] |
| Silyl group migration. | In some cases, particularly with diols, the silyl group can migrate between adjacent hydroxyl groups. This can sometimes be influenced by the choice of base and solvent. | |
| Difficulty in Product Purification | Removal of DMF during workup. | DMF can be removed by washing the organic extract multiple times with water or brine. Alternatively, the DMF can be removed under high vacuum. |
| Co-elution of product and starting material. | Optimize the solvent system for column chromatography to achieve better separation. A less polar solvent system will generally result in a greater difference in Rf values. |
Quantitative Data Summary
The following table summarizes typical yields for the silylation of various primary alcohols with TBDMSCl under standard conditions.
| Substrate (Primary Alcohol) | Reagents and Conditions | Yield of Primary TBDMS Ether | Observations |
| 1-Butanol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h | >95% | Rapid and clean conversion.[2] |
| Benzyl Alcohol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h | >98% | Efficient protection of the primary benzylic alcohol.[2] |
| 1,4-Butanediol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h | ~85% (mono-protected) | Good selectivity for mono-protection can be achieved.[2] |
| 1-Octanol | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h | >95% | High yield in a different solvent system.[2] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol with TBDMSCl
This protocol describes a standard method for the protection of a primary alcohol using TBDMSCl and imidazole in DMF.
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl (1.1 eq) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Visualization method (e.g., UV lamp, iodine chamber, or a staining solution)
Procedure:
-
Prepare a developing chamber with a suitable eluent. The polarity of the eluent should be chosen so that the starting alcohol has an Rf of approximately 0.2-0.3.
-
Using a capillary spotter, carefully spot the starting alcohol on the left lane of the TLC plate as a reference.
-
In the center lane, co-spot the starting alcohol and a small aliquot of the reaction mixture.
-
In the right lane, spot only the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the eluent to ascend to near the top of the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate and visualize the spots. The product, being less polar, will have a higher Rf than the starting alcohol.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
Caption: Troubleshooting workflow for incomplete silylation of alcohols.
Caption: General reaction pathway for TBDMSCl silylation of an alcohol.
References
Technical Support Center: Optimizing Alcohol Protection with TBDMS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the protection of alcohols using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for protecting an alcohol with TBDMS-Cl?
A1: The most common and effective method for the silylation of alcohols involves using tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as a base in an aprotic polar solvent like dimethylformamide (DMF).[1][2] Typically, 1.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole are used, with the reaction running at room temperature.[1][3]
Q2: Why is my reaction yield low when using TBDMS-Cl?
A2: Low yields can stem from several factors. Steric hindrance around the hydroxyl group can significantly slow down the reaction, especially for secondary and tertiary alcohols.[2][4] The starting material's polarity can also be an issue; if it is too polar to dissolve well in common solvents like dichloromethane (DCM), the reaction may be inefficient.[3] Other potential causes include impure reagents (especially the TBDMS-Cl), insufficient equivalents of reagents, or the reaction not being run long enough.[3]
Q3: How can I protect a sterically hindered alcohol?
A3: For sterically hindered secondary or tertiary alcohols where TBDMS-Cl is ineffective, a more reactive silylating agent is required.[2] Using tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf) with a non-nucleophilic base like 2,6-lutidine is a potent alternative for such challenging substrates.[2]
Q4: How can I selectively protect a primary alcohol in the presence of a secondary alcohol?
A4: The significant steric bulk of the TBDMS group allows for the highly selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[4] By carefully controlling the reaction conditions (e.g., using stoichiometric amounts of TBDMS-Cl and running the reaction at 0 °C to room temperature), the less hindered primary alcohol will react much faster, enabling high chemoselectivity.[4]
Q5: My starting material is very polar and insoluble in DCM. What solvent should I use?
A5: Dimethylformamide (DMF) is an excellent solvent for polar starting materials in TBDMS protection reactions.[3] If workup and removal of DMF are problematic, other solvents or solvent mixtures can be considered. For instance, for workups involving extractions of polar products, a mixture of DCM with isopropanol (e.g., 30%) can improve the recovery of polar compounds from the aqueous phase.[3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Steric Hindrance | For hindered alcohols, switch to a more reactive silylating agent like TBDMS-OTf with 2,6-lutidine as the base.[2] |
| Poor Solubility of Starting Material | Use a more polar aprotic solvent such as DMF or THF.[3] |
| Insufficient Reagent Equivalents | Increase the equivalents of TBDMS-Cl and imidazole. Trying up to 5 eq of TBDMS-Cl and 10 eq of imidazole may push the reaction to completion.[3] |
| Reaction Not Complete | Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present, try increasing the reaction time or gently heating the mixture.[3] |
| Deactivated Reagent | TBDMS-Cl is sensitive to moisture. Ensure you are using a fresh bottle or material that has been stored under anhydrous conditions. |
| Catalyst Inefficiency | Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction. |
Issue 2: Difficulty with Workup and Purification
| Possible Cause | Suggested Solution |
| Product Lost in Aqueous Phase During Extraction | If the product is highly polar, it may partition into the aqueous layer. Use a more polar extraction solvent like 30% isopropanol in DCM or perform multiple extractions.[3] |
| Difficulty Removing DMF | Instead of a standard aqueous workup, consider removing the DMF under high vacuum (rotovap with a strong pump). The residue can then be redissolved in a suitable solvent (e.g., 10% MeOH/DCM) and filtered through a plug of silica gel to remove salts before column chromatography.[3] |
| Emulsion Formation | Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions during the extraction process. |
Quantitative Data on Reaction Conditions
Table 1: Conditions for TBDMS Protection of Alcohols
| Substrate | TBDMS-Cl (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.2 | Imidazole (2.5) | DMF | RT | Overnight | >90% | [1] |
| Primary Alcohol | 1.2 | Imidazole (2.5) | CH₂Cl₂ | RT | 5 | >95% | [4] |
| Hindered Alcohol | 1.5 | 2,6-Lutidine (2.0) | CH₂Cl₂ | RT | 12 | High | [2] |
| Polar Substrate | 1.2 | Imidazole (2.5) | DMF | RT | Overnight | 20-35% | [3] |
Note: TBDMS-OTf is often used for hindered alcohols instead of TBDMS-Cl.
Table 2: Conditions for TBDMS Deprotection
| Reagent | Solvent | Temp (°C) | Time | Key Features | Reference |
| Tetrabutylammonium fluoride (TBAF) | THF | RT | 1-2 h | Standard, highly effective method.[4] | [4] |
| Acetic Acid / H₂O / THF (3:1:1) | - | RT | ~12 h | Mild acidic conditions.[1] | [1] |
| Acetyl Chloride (catalytic) | Methanol | RT | 0.5-2 h | Mild, tolerates other protecting groups.[1] | [1] |
| CuCl₂·2H₂O (5 mol%) | Acetone/H₂O (95:5) | Reflux | 2-30 h | Nearly neutral conditions.[5] | [5] |
| Formic Acid (5-20%) | Acetonitrile/H₂O | RT | Variable | Selectively deprotects primary TBDMS ethers.[6] | [6] |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Protection of a Primary Alcohol
-
Reaction Setup: Dissolve the primary alcohol (1.0 eq.) in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add imidazole (2.5 eq.) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath. Add TBDMS-Cl (1.2 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 5-12 hours. Monitor the progress of the reaction by TLC by checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for TBDMS Deprotection using TBAF
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF in a round-bottom flask.[4]
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise to the stirred solution at room temperature.[4]
-
Reaction Monitoring: Stir the reaction for 1-2 hours, monitoring its completion by TLC.[4]
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[4] If necessary, purify the resulting alcohol by silica gel column chromatography.[4]
Visualizations
Caption: General experimental workflow for TBDMS protection of an alcohol.
Caption: Troubleshooting workflow for low-yield TBDMS protection reactions.
References
Technical Support Center: Purification of Silyl Ether Protected Compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) concerning the purification of silyl ether protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with silyl ether protected compounds?
A1: The primary impurities are typically silanols (R₃SiOH) and siloxanes (R₃Si-O-SiR₃).[1] These byproducts form from the hydrolysis of unreacted silylating agents or excess silyl reagents during the reaction workup.[1][2] Their polarity can vary significantly based on the substituents on the silicon atom, which can complicate their removal.[1]
Q2: My silyl ether seems to be degrading during silica gel column chromatography. Why is this happening and what can I do to prevent it?
A2: Silyl ether degradation on silica gel is a common issue, primarily due to the acidic nature of standard silica gel.[3] This is especially true for more labile silyl ethers like trimethylsilyl (TMS) ethers.[3][4][5] To prevent this, you can:
-
Neutralize the silica gel: Prepare a slurry of the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent before packing the column.[3]
-
Use a less polar eluent system: This can help to speed up the elution of your compound, reducing its contact time with the stationary phase.[3]
-
Switch to a more robust protecting group: For future experiments, consider using bulkier, more stable silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) if your synthetic route allows.[3]
Q3: How does the structure of the silyl ether affect its stability and purification?
A3: The stability of a silyl ether is directly related to the steric hindrance around the silicon atom.[3] Bulkier silyl groups are generally more stable and less prone to cleavage under acidic or basic conditions.[3][6] This stability difference is crucial for selective deprotection strategies and for choosing a protecting group that will survive the necessary purification steps.[2][6]
Q4: I am having trouble removing tetrabutylammonium (TBAF) salts after a deprotection step. What is the best way to get rid of them?
A4: Tetrabutylammonium salts can be challenging to remove, particularly if your desired product is polar.[7]
-
Aqueous Workup: For non-polar to moderately polar compounds, a standard aqueous workup with water or brine washes is often sufficient to remove the majority of TBAF-related byproducts.[1][7]
-
Ion-Exchange Resin: For polar products that may be lost in an aqueous extraction, using an ion-exchange resin like DOWEX® 50WX8 can be highly effective. This method avoids an aqueous phase and captures the tetrabutylammonium cation.[1][7]
Q5: Can I use flash chromatography to remove excess silylating reagent?
A5: Yes, flash chromatography is a common method to remove excess silylating reagent, as well as the resulting silanol and siloxane byproducts.[2] However, if your product is very non-polar, it may co-elute with these impurities.[8] In such cases, it might be easier to proceed to the next step where a more polar product can be more readily separated from the non-polar silicon-containing impurities.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is streaking on the silica gel column. | Residual acid or base from the reaction. | Neutralize the crude product mixture before loading it onto the column. For basic compounds, consider treating the silica gel with a small amount of triethylamine in the eluent.[7] |
| Incomplete reaction or presence of starting material. | Insufficient silylating reagent or reaction time. | Increase the equivalents of the silylating agent, prolong the reaction time, or consider a more reactive silylating agent like a silyl triflate.[2] |
| Multiple unidentified spots on TLC. | Decomposition of the starting material or product. | If using harsh conditions, consider milder alternatives. For instance, if using a strong acid for deprotection, try a buffered system or a fluoride source.[7] |
| Loss of product during aqueous workup. | The product is water-soluble. | Avoid aqueous extractions if possible. Consider using the ion-exchange resin method for removing impurities like TBAF salts.[1][7] |
| Co-elution of product with siloxane byproducts. | Similar polarity between the product and byproducts. | Optimize chromatography conditions with a less polar eluent to better separate the compounds. If the product is also very non-polar, consider derivatizing it to a more polar compound for easier purification.[7] |
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (Acidic Media) |
| Trimethylsilyl | TMS | ~1 |
| Triethylsilyl | TES | ~64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |
| Triisopropylsilyl | TIPS | ~700,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 |
Data adapted from various sources, providing a general trend.[2]
Table 2: Relative Stability of Common Silyl Ethers to Basic Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (Basic Media) |
| Trimethylsilyl | TMS | ~1 |
| Triethylsilyl | TES | ~10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |
| Triisopropylsilyl | TIPS | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
Data adapted from various sources, providing a general trend.[2]
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol
-
Dissolve the alcohol in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add an amine base, such as imidazole or triethylamine (typically 1.1-1.5 equivalents).
-
Add the silyl chloride (e.g., TBSCl, TIPSCl) (typically 1.1-1.5 equivalents) portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: General Procedure for TBAF Deprotection and Aqueous Workup
-
Dissolve the silyl-protected compound in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise, often at 0 °C.[7]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[1][7]
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[1][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: Removal of TBAF Byproducts using Ion-Exchange Resin
-
Following a TBAF-mediated deprotection in THF (as described in Protocol 2, steps 1-3), add DOWEX 50WX8 resin and powdered calcium carbonate to the reaction mixture. A typical ratio is approximately 1.5 g of resin and 5 equivalents of calcium carbonate per mmol of TBAF used.[1]
-
Stir the suspension vigorously at room temperature for 1-2 hours.[1]
-
Filter the mixture through a pad of celite, washing the filter cake thoroughly with the reaction solvent.[1][7]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be further purified by flash column chromatography to remove silanol/siloxane byproducts.[1]
Visualizations
Caption: General purification workflow for silyl ether protected compounds.
Caption: Troubleshooting degradation during silica gel chromatography.
References
Minimizing side reactions during silylation of diols
Technical Support Center: Silylation of Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize common side reactions during the silylation of diols.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues encountered during the silylation of diols, offering potential causes and solutions in a question-and-answer format.
Q1: I am getting significant amounts of the bis-silylated product instead of my desired mono-silylated diol. How can I improve selectivity?
A1: The formation of bis-silylated byproducts is a common challenge resulting from the reaction of both hydroxyl groups. To enhance mono-silylation selectivity, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the silylating agent. Using a slight excess (e.g., 1.0-1.1 equivalents) of the silylating agent relative to the diol can favor mono-silylation. However, for some symmetric diols, using a substoichiometric amount of the silylating agent (e.g., 0.5 equivalents) with a base like n-BuLi can be effective.
-
Steric Hindrance: Employ a bulkier silylating agent. The steric bulk of the silyl group can prevent the silylation of the second hydroxyl group once the first is protected. The order of increasing steric hindrance is generally: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS/TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[1][2]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can increase selectivity by slowing down the rate of the second silylation, which often has a higher activation energy.[3]
-
Solvent and Catalyst Choice: The choice of solvent and catalyst system can influence selectivity. For instance, using DMF as both a catalyst and a cosolvent in acetonitrile has been shown to achieve highly regioselective silylation of primary hydroxyl groups in polyols and diols.[4] Organocatalysts, such as amino acid-based imidazoles, can also provide high levels of regio- and enantioselectivity.[5][6]
Q2: My reaction is forming an unexpected cyclic silyl acetal. What is happening and how can I prevent it?
A2: Intramolecular cyclization occurs when a difunctional silylating agent (e.g., a dichlorosilane or silyl bis(triflate)) reacts with both hydroxyl groups of a 1,2- or 1,3-diol to form a stable 5- or 6-membered ring.[7][8]
-
Cause: This is the expected outcome when using reagents like di-tert-butylsilylbis(trifluoromethanesulfonate) to protect 1,3- and 1,4-diols.[9]
-
Prevention: To avoid cyclization when mono- or bis-(monodentate) protection is desired, use a monofunctional silylating agent, such as a silyl chloride (e.g., TBDMS-Cl) or silyl triflate (e.g., TBS-OTf).[1] If you are observing cyclization as a side reaction with a monofunctional agent, it may indicate a more complex reaction pathway, such as intramolecular hydrosilylation if using a hydrosilane.[10][11]
Q3: I suspect my silyl group is migrating between the hydroxyl groups. How can I confirm this and stop it?
A3: Silyl group migration is the intramolecular transfer of a silyl group from one oxygen atom to another. This process is often catalyzed by trace amounts of acid or base and is more common with less sterically hindered silyl groups like TMS.
-
Confirmation: Silyl migration can be confirmed by analyzing the product mixture over time using techniques like NMR spectroscopy. You may observe a change in the ratio of regioisomers.
-
Prevention:
-
Use Bulky Silyl Groups: Larger silyl groups like TBDPS and TIPS are significantly less prone to migration.[2]
-
Maintain Neutral Conditions: Ensure that the reaction and workup conditions are as close to neutral as possible. Acidic or basic byproducts can promote migration.[12] For example, the acid generated during the reaction can accelerate the dynamic exchange between the catalyst and substrate, which can affect selectivity.[5]
-
Temperature Control: Perform the reaction at lower temperatures to disfavor the equilibrium that allows for migration.
-
Q4: I am losing my silyl protecting group during the aqueous workup. What are the best practices to avoid this?
A4: Silyl ethers are susceptible to hydrolysis under both acidic and basic conditions.[13] The stability of the silyl group is critical for its survival during workup.
-
Stability Order: The stability of common silyl ethers towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[1]
-
"Silyl-Safe" Workup Procedures:
-
Avoid Strong Acids/Bases: Do not use strongly acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) aqueous solutions for quenching or extraction.[13]
-
Use Buffered Solutions: Quench the reaction with a buffered aqueous solution to maintain a near-neutral pH. Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) are excellent choices.[1][13]
-
Minimize Contact Time: If an acidic or basic wash is unavoidable, minimize the contact time between the organic layer and the aqueous phase.
-
Anhydrous Workup: If possible, consider an anhydrous workup where the reaction mixture is filtered through a plug of silica gel to remove salts and polar impurities before solvent evaporation.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the silylation of diols.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silyl protecting group for my diol?
A1: The choice depends on the desired stability and the conditions required for subsequent reaction steps.
-
For high stability: TBDPS and TIPS groups are very robust and resistant to a wide range of conditions, including acidic and basic hydrolysis.[1]
-
For moderate stability and ease of removal: TBDMS (TBS) is the most common choice, offering a good balance of stability and ease of cleavage with fluoride reagents (e.g., TBAF).[1][8]
-
For high reactivity and mild removal: TES is more reactive than TBDMS and can be removed under milder acidic conditions.[8] TMS is the most labile and is typically used for temporary protection or for derivatizing samples for GC-MS analysis.[2]
Q2: What are the standard conditions for a selective mono-silylation of a primary alcohol in a diol?
A2: Primary alcohols are sterically less hindered and electronically more reactive than secondary or tertiary alcohols, making selective silylation feasible. A standard protocol involves reacting the diol with a bulky silyl chloride (e.g., TBDMS-Cl or TIPS-Cl) and a base like imidazole or triethylamine in a solvent such as DMF or dichloromethane at 0 °C to room temperature.[1][3] The steric bulk of the silyl group preferentially protects the primary hydroxyl group.
Q3: Can I achieve selective silylation if my diol has two hydroxyl groups with similar reactivity (e.g., two secondary alcohols)?
A3: Yes, this is possible but often requires more specialized methods. Chiral organocatalysts can distinguish between two similar hydroxyl groups in meso-diols to achieve desymmetrization or perform kinetic resolution on racemic diols.[5][6][14] These methods often rely on subtle differences in the substrate's conformation and hydrogen-bonding interactions with the catalyst.[5]
Q4: What is the role of the base in a silylation reaction?
A4: The base plays two crucial roles:
-
Activation: In some cases, the base (e.g., NaH, n-BuLi) deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the silicon atom.[3]
-
Acid Scavenging: More commonly, with silyl chlorides, a nitrogenous base like imidazole, triethylamine, or 2,6-lutidine is used.[1] Its primary role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Imidazole can also act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the silylation process.
Quantitative Data Summary
The following table summarizes conditions for the selective mono-silylation of various diols, highlighting the yields and selectivity achieved.
| Silylating Agent (equiv.) | Diol Substrate | Base / Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (Mono-silylate) | Selectivity (Mono:Bis) |
| TBDMS-Cl (1.1) | meso-hydrobenzoin | DMAPO (0.03) | CH₂Cl₂ | 30 | 24 | 93% | >95:5 |
| BTBSA (1.3) | d,l-hydrobenzoin | DMAPO (0.03) | CH₂Cl₂ | 30 | 24 | 90% | >95:5 |
| TBDMS-Cl (1.5) | 1,2-octanediol | Imidazole (cat.) | THF | -15 | 24 | 76% | 90:10 |
| TES-Cl (1.5) | Acyclic 1,2,3-triol | DIPEA (1.5) | CH₂Cl₂ | -15 | 12-24 | 85% | >98:2 (primary silylation) |
| TBS-Cl (1.5) | Aryl-substituted 1,2,3-triol | DIPEA (1.5) | CH₂Cl₂ | -15 | 12-24 | 81% | >98:2 (primary silylation) |
Data sourced from references[6][15][16][17]. DMAPO = N,N-dimethyl-4-aminopyridine N-oxide; BTBSA = N,O-bis(tert-butyldimethylsilyl)acetamide; DIPEA = N,N-diisopropylethylamine.
Key Experimental Protocols
Protocol 1: Selective Mono-TBDMS Silylation of a Primary Diol using TBDMS-Cl and Imidazole
This protocol is a widely used method for the selective protection of a primary hydroxyl group in the presence of a secondary one, or for the mono-protection of a symmetric primary diol.
Materials:
-
Diol (e.g., 1,4-butanediol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diol (1.0 equiv) and imidazole (2.2 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.
-
Silylating Agent Addition: Add TBDMS-Cl (1.05 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure mono-silylated product.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 6. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. "Novel silyl migration -mediated bond -forming reactions: Applications " by Carl S Lecher [docs.lib.purdue.edu]
- 13. benchchem.com [benchchem.com]
- 14. Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Purity Analysis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) analysis for assessing the purity of (2-Bromophenethoxy)(tert-butyl)dimethylsilane, a common silyl ether protecting group. It offers a detailed examination of its spectral characteristics against alternative silyl ethers and provides robust experimental protocols for accurate purity determination.
Introduction
This compound is a valuable reagent in organic synthesis, utilized for the protection of the hydroxyl group of 2-bromo-phenylethanol. The tert-butyldimethylsilyl (TBDMS) group offers moderate stability and can be selectively removed under specific conditions. Ensuring the purity of this silyl ether is paramount for the success of subsequent synthetic steps, as impurities can lead to unwanted side reactions and complicate product purification. NMR spectroscopy is a powerful, non-destructive technique for both structural elucidation and quantitative purity assessment. This guide will detail the NMR analysis of this compound, compare its spectral features with other common silyl protecting groups for phenethyl alcohol, and outline a protocol for quantitative NMR (qNMR) analysis.
Comparison of Silyl Ether Protecting Groups for 2-Phenylethanol
The choice of a silyl ether protecting group depends on the specific requirements of the synthetic route, particularly the desired stability under various reaction conditions. Here, we compare the ¹H NMR characteristics of this compound with two common alternatives: tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) ethers of 2-phenylethanol.
| Compound | Protecting Group | Key ¹H NMR Signals (CDCl₃, ppm) |
| This compound | TBDMS | -CH₂-O-Si: ~3.98 (t) -CH₂-Br: ~3.15 (t) Ar-H: 7.15-7.55 (m) tert-Butyl: ~0.90 (s) Si-CH₃: ~0.07 (s) |
| tert-Butyl(2-phenylethoxy)diphenylsilane | TBDPS | -CH₂-O-Si: ~3.9 (t) -CH₂-Ar: ~2.9 (t) Ar-H (Phenyl & Phenethyl): ~7.2-7.7 (m) tert-Butyl: ~1.1 (s) |
| (2-Phenylethoxy)triisopropylsilane | TIPS | -CH₂-O-Si: ~3.9 (t) -CH₂-Ar: ~2.9 (t) Ar-H: ~7.2-7.3 (m) Si-CH: ~1.1 (septet) Si-C(CH₃)₂: ~1.0 (d) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The TBDMS group in this compound provides distinct singlets for the tert-butyl and dimethylsilyl protons, which are well-resolved and useful for purity assessment. The TBDPS group introduces additional aromatic signals from the phenyl groups on silicon, which can overlap with the aromatic signals of the phenethyl moiety, potentially complicating spectral analysis. The TIPS group offers a characteristic septet and doublet pattern for the isopropyl protons, which are typically in a more shielded region of the spectrum.
NMR-Based Purity Analysis of this compound
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Potential Impurities and their NMR Signatures
During the synthesis of this compound, several impurities may be present in the final product. These can include unreacted starting materials, byproducts, and residual solvents.
| Potential Impurity | Key ¹H NMR Signals (CDCl₃, ppm) |
| 2-Phenylethanol | -CH₂-OH: ~3.86 (t) -CH₂-Ar: ~2.89 (t) Ar-H: 7.2-7.4 (m)[1] |
| tert-Butyldimethylchlorosilane (TBDMS-Cl) | tert-Butyl: ~0.95 (s) Si-CH₃: ~0.4 (s) |
| Imidazole | H2: ~7.7 (s) H4, H5: ~7.1 (s) |
| Triethylamine | -CH₂-: ~2.5 (q) -CH₃: ~1.0 (t) |
| Silylated Imidazole | Signals will be shifted compared to free imidazole. |
| Residual Solvents (e.g., Dichloromethane, DMF) | CH₂Cl₂: ~5.32 ppm DMF: ~8.02, 2.92, 2.75 ppm |
The presence of these impurities can be identified by their characteristic signals in the ¹H NMR spectrum. For quantitative analysis, it is crucial to select signals for both the analyte and the internal standard that are well-resolved and free from overlap with any impurity signals.
Experimental Protocols
Synthesis of this compound
To a solution of 2-phenylethanol (1.0 eq) and imidazole (2.2 eq) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative NMR (qNMR) Analysis Protocol
This protocol outlines the steps for determining the purity of this compound using an internal standard.
1. Selection of Internal Standard:
-
Choose a certified reference material with high purity (e.g., >99.5%).
-
The internal standard should be stable, non-volatile, and soluble in the chosen NMR solvent.
-
Its NMR signals should not overlap with the signals of the analyte or any expected impurities. A common choice is 1,3,5-trimethoxybenzene or maleic acid.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the standard to the analyte should be chosen to give comparable signal intensities for the integrated peaks.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) of high purity.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons. A D1 of at least 5 times the longest T₁ of the signals being integrated is recommended.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
4. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the selected, well-resolved signals for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the NMR-based purity assessment of this compound.
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Conclusion
NMR spectroscopy is an indispensable tool for the purity assessment of this compound and its analogues. By understanding the characteristic ¹H NMR signals of the pure compound and potential impurities, researchers can confidently evaluate the quality of their material. The implementation of a standardized qNMR protocol, as outlined in this guide, provides a robust and accurate method for determining absolute purity, which is critical for ensuring the reliability and reproducibility of synthetic procedures in research and drug development. The comparison with alternative silyl ethers highlights the importance of selecting a protecting group that not only suits the reaction conditions but also allows for straightforward purity analysis by NMR.
References
A Comparative Guide to Alcohol Protecting Groups for Researchers and Drug Development Professionals
A Note on (2-Bromophenethoxy)(tert-butyl)dimethylsilane: An extensive search for "this compound" as a protecting group for alcohols did not yield sufficient data for a comprehensive comparative analysis. The information available primarily pertains to the structurally different "(2-Bromoethoxy)-tert-butyldimethylsilane." Consequently, this guide will focus on a comparison of widely used and well-characterized protecting groups for alcohols, providing a valuable resource for selecting the most appropriate group for your synthetic needs.
Introduction to Alcohol Protecting Groups
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals, it is often necessary to temporarily block the reactivity of a hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. These temporary blocking groups are known as protecting groups. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups. Silyl ethers are a prominent class of protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.[1] This guide provides a comparative overview of common silyl ethers and other widely used alcohol protecting groups.
Comparison of Common Alcohol Protecting Groups
The choice of a protecting group is a critical strategic decision in organic synthesis. Factors such as the stability of the protecting group to different reaction conditions and the ease of its removal are paramount. The following table summarizes the key characteristics of several common protecting groups for alcohols.
| Protecting Group | Structure | Common Protection Reagents | Common Deprotection Reagents | Stability Profile |
| TBDMS (tert-Butyldimethylsilyl) | -OSi(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole, DMF | TBAF, THF; Acetic Acid, THF/H₂O | Stable to a wide range of non-acidic and non-fluoride conditions.[2][3] |
| TIPS (Triisopropylsilyl) | -OSi(CH(CH₃)₂)₃ | TIPS-Cl, Imidazole, DMF; TIPS-OTf, 2,6-Lutidine | TBAF, THF; HF-Pyridine | More sterically hindered and thus more stable than TBDMS to acidic conditions.[2][4] |
| TBDPS (tert-Butyldiphenylsilyl) | -OSi(Ph)₂(C(CH₃)₃) | TBDPS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine | Significantly more stable to acidic conditions than TBDMS.[2][4] |
| Benzyl (Bn) | -OCH₂Ph | BnBr, NaH, THF | H₂, Pd/C; Na, NH₃ (liquid) | Stable to acidic and basic conditions, and to most oxidizing and reducing agents.[5] |
| MOM (Methoxymethyl) | -OCH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂ | HCl, THF/H₂O; MgBr₂ | Stable to basic conditions, but readily cleaved by acids.[5] |
| THP (Tetrahydropyranyl) | -O-(C₅H₉O) | Dihydropyran, p-TsOH (cat.), CH₂Cl₂ | Acetic Acid, THF/H₂O; p-TsOH, MeOH | Stable to basic, organometallic, and reducing reagents. Cleaved by mild acid.[6] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies in the laboratory.
Protection of a Primary Alcohol with TBDMS
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride.
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a TBDMS Ether using TBAF
Objective: To deprotect a TBDMS-protected alcohol using tetrabutylammonium fluoride.
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
Protection of a Primary Alcohol with a Benzyl Group
Objective: To protect a primary alcohol as a benzyl ether.
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the primary alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of a Benzyl Ether by Hydrogenolysis
Objective: To deprotect a benzyl ether using catalytic hydrogenation.
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 eq.) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualization of Protecting Group Strategies
Diagrams can be a powerful tool for visualizing experimental workflows and decision-making processes in organic synthesis.
References
- 1. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Navigating Hydroxyl Protection: A Comparative Guide to Silyl Ethers and the Potential Role of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of hydroxyl functionalities, silyl ethers are a cornerstone, prized for their ease of installation, tunable stability, and mild removal conditions.[1] This guide provides a comparative analysis of commonly employed silyl ether protecting groups—tert-Butyldimethylsilyl (TBDMS/TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS)—and explores the hypothetical selectivity of the less conventional (2-Bromophenethoxy)(tert-butyl)dimethylsilane. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform strategic synthetic planning.
Introduction to Silyl Ether Protecting Groups
Silyl ethers are typically formed by the reaction of an alcohol with a silyl halide or triflate in the presence of a base.[1][2] The steric and electronic properties of the substituents on the silicon atom govern the stability and reactivity of the resulting silyl ether.[3] Increased steric bulk around the silicon atom generally enhances the stability of the protecting group towards various reaction conditions, particularly acidic and basic hydrolysis.[4] Deprotection is most commonly achieved through treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[5]
Comparative Analysis of Common Silyl Ether Protecting Groups
The choice of a silyl protecting group is dictated by the specific requirements of the synthetic route, including the stability needed to withstand subsequent reaction conditions and the ability to be selectively removed in the presence of other protecting groups. The following sections provide a detailed comparison of the most widely used silyl ethers.
Data Presentation: Stability and Reaction Conditions
The relative stability of common silyl ethers is a key factor in their selection. This stability is influenced by the steric hindrance around the silicon atom, which impedes the approach of reagents that would cleave the silicon-oxygen bond.
| Silyl Ether | Structure | Relative Rate of Acidic Hydrolysis | Key Features |
| TBDMS (TBS) | 1 | Good general-purpose protecting group with moderate stability. | |
| TIPS | ~100 | Significantly more stable than TBDMS due to greater steric bulk. | |
| TBDPS | ~1000 | Highly stable due to both steric bulk and electronic effects of the phenyl groups. |
Relative rates are approximate and can vary based on the substrate and reaction conditions.
The Case of this compound
Based on general principles, the steric and electronic influence of the 2-bromophenethoxy substituent would likely result in stability intermediate between TBDMS and more hindered groups like TIPS. The presence of the bromine atom also introduces a reactive handle that could be exploited for further transformations, suggesting a potential role as a bifunctional reagent rather than a simple protecting group. For instance, it has been utilized as a reagent for N-protection with the "TBSO-ethyl" group.[6]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection.
Protection of a Primary Alcohol using TBDMSCl
To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) is added imidazole (2.5 eq.). The mixture is stirred at room temperature until all solids have dissolved. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) is then added portion-wise, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection of a TBDMS Ether using TBAF
To a solution of the TBDMS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF, ~0.2 M) is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.). The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the deprotected alcohol.
Visualization of Synthetic Strategy
The strategic application of protecting groups is fundamental to the successful synthesis of complex molecules. The following diagrams illustrate the general workflow of hydroxyl protection and deprotection and a decision-making process for selecting an appropriate silyl ether.
Caption: General workflow for the use of silyl ether protecting groups.
Caption: Decision tree for selecting a suitable silyl ether protecting group.
Conclusion
The selection of a silyl protecting group is a nuanced decision that requires careful consideration of the stability required for downstream reactions and the conditions available for its eventual removal. While TBDMS, TIPS, and TBDPS represent a well-established toolkit for hydroxyl protection, the exploration of novel protecting groups continues to be an active area of research. Although this compound is not a conventional protecting group, its unique structure highlights the potential for designing bifunctional reagents that can serve roles beyond simple steric blocking. A thorough understanding of the principles governing the stability and reactivity of silyl ethers empowers chemists to devise more efficient and elegant synthetic strategies.
References
Navigating the Terrain of Silyl Ether Stability: A Comparative Guide to (2-Bromophenethoxy)(tert-butyl)dimethylsilane and TIPS Ethers
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of hydroxyl moieties, silyl ethers stand out as a versatile and widely employed class of compounds. Among them, (2-Bromophenethoxy)(tert-butyl)dimethylsilane, a representative tert-butyldimethylsilyl (TBS) ether, and triisopropylsilyl (TIPS) ethers are popular choices. This guide provides a comprehensive comparison of their stability profiles, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups offer greater protection of the silicon-oxygen bond from nucleophilic or acidic attack. Consequently, the triisopropylsilyl (TIPS) group, with its three bulky isopropyl substituents, is significantly more stable than the tert-butyldimethylsilyl (TBS) group, which possesses one bulky tert-butyl group and two smaller methyl groups. While specific stability data for this compound is not extensively documented, its stability is expected to be in line with that of other TBS ethers. The 2-bromophenethyl group is not anticipated to electronically alter the fundamental stability of the Si-O bond under typical deprotection conditions.
Quantitative Stability Comparison
The difference in stability between TBS and TIPS ethers has been quantified in various studies. The relative rates of hydrolysis provide a clear illustration of their disparate labilities under both acidic and basic conditions.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from various sources. The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.
As the data indicates, under acidic conditions, TIPS ethers are approximately 35 times more stable than TBS ethers.[1] In basic media, the difference is also significant, with TIPS being about 5 times more stable than TBS.[1] This substantial difference in stability allows for the selective deprotection of a TBS ether in the presence of a TIPS ether, a valuable strategy in complex molecule synthesis.
Experimental Protocols
The following are representative protocols for the deprotection of TBS and TIPS ethers, which also serve as a measure of their stability under specific conditions.
Protocol 1: Acid-Catalyzed Deprotection of a TBS Ether
Objective: To cleave a TBS ether using a mild acidic condition, a protocol under which a TIPS ether would remain intact.
Materials:
-
TBS-protected alcohol (e.g., this compound)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 2: Fluoride-Mediated Deprotection of a TIPS Ether
Objective: To cleave a robust TIPS ether using a fluoride source. These conditions will also readily cleave a TBS ether.
Materials:
-
TIPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIPS-protected alcohol in THF.
-
Add a solution of TBAF (1.1 equivalents) in THF to the reaction mixture at room temperature.
-
Stir the solution and monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.[2]
Visualization of Silyl Ether Selection Workflow
The choice between a TBS and a TIPS protecting group is often dictated by the planned synthetic route and the chemical environment the protecting group must endure. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting between TBS and TIPS ethers based on reaction conditions.
References
Monitoring Silyl Ether Deprotection: A Comparative Guide to LC-MS, GC-MS, and TLC Analysis
For researchers engaged in synthetic chemistry, particularly in the realms of pharmaceuticals and drug development, the precise monitoring of reaction progress is paramount. The cleavage of silyl ethers, a common protecting group strategy, serves as a critical step in many synthetic pathways. This guide provides a comparative analysis of three prevalent analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC)—for monitoring the deprotection of (2-Bromophenethoxy)(tert-butyl)dimethylsilane to yield 2-(2-Bromophenoxy)ethanol. We present detailed experimental protocols and quantitative data to assist researchers in selecting the most appropriate method for their specific needs.
The Model Reaction: Deprotection of this compound
The model reaction for this comparative analysis is the fluoride-mediated deprotection of this compound using tetrabutylammonium fluoride (TBAF). This reaction is widely used due to its efficiency and mild conditions.[1]
Reaction Scheme:
This compound → 2-(2-Bromophenoxy)ethanol
Quantitative Performance Comparison
The choice of analytical technique for reaction monitoring often depends on a balance of speed, sensitivity, cost, and the level of detail required. The following table summarizes the key performance metrics for LC-MS, GC-MS, and TLC in the context of our model reaction.
| Parameter | LC-MS | GC-MS | TLC |
| Analysis Time | ~5-15 minutes per sample | ~15-30 minutes per sample | < 5 minutes per sample |
| Sensitivity (LOD) | Low ng/mL to pg/mL[2] | Low ng/mL | High ng to µg |
| Cost per Sample | High | Moderate | Low |
| Equipment Cost | High | High | Low |
| Required Expertise | High | Moderate to High | Low |
| Quantitative Accuracy | High | High | Low (Semi-quantitative) |
| Information Obtained | Molecular Weight, Structure | Fragmentation Pattern | Polarity (Rf value) |
In-Depth Technique Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[3] It is particularly well-suited for analyzing thermally labile or non-volatile compounds, making it an excellent choice for monitoring the deprotection of silyl ethers.
Advantages:
-
High sensitivity and selectivity.[2]
-
Provides molecular weight information, confirming the identity of reactants and products.
-
Amenable to a wide range of compounds without the need for derivatization.[3]
Disadvantages:
-
High initial instrument and maintenance costs.
-
Requires a higher level of operator expertise.
-
Can be slower for high-throughput screening compared to TLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[4] While the starting material, a silyl ether, is amenable to GC-MS, the product, an alcohol, may require derivatization to improve its volatility and chromatographic performance.
Advantages:
-
Excellent chromatographic resolution.
-
Provides detailed structural information through reproducible fragmentation patterns.
-
Mature technology with extensive spectral libraries for compound identification.
Disadvantages:
-
Requires analytes to be volatile and thermally stable.[5]
-
Derivatization may be necessary for polar analytes like alcohols, adding a step to the workflow.[3]
-
Not suitable for thermally labile compounds.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring.[6] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
Advantages:
-
Extremely fast and inexpensive.
-
Allows for the simultaneous analysis of multiple samples.
-
Requires minimal sample preparation and operator training.[7]
Disadvantages:
-
Provides only qualitative or semi-quantitative information.
-
Lower sensitivity compared to MS-based methods.
-
Visualization may require the use of stains, which can be destructive.[8][9]
Experimental Protocols
Deprotection Reaction Protocol
A solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) is treated with a 1M solution of TBAF in THF (1.1 equivalents) at room temperature. The reaction progress is monitored by taking aliquots at regular intervals.[1]
LC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Monitor for the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion.
-
GC-MS Analysis Protocol
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). The sample can be analyzed directly or after derivatization of the alcohol product with a silylating agent to improve volatility.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Oven Program: Start at a low temperature (e.g., 80°C), then ramp to a higher temperature (e.g., 280°C) to elute the compounds.[11]
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Scan Range: m/z 50-400.
-
Monitor for the characteristic fragmentation patterns of the starting material and the product.
-
TLC Analysis Protocol
-
Plate Preparation: Use silica gel coated plates.
-
Spotting: Apply a small spot of the reaction mixture, the starting material, and a co-spot on the baseline of the TLC plate.[7]
-
Development: Develop the plate in a chamber containing a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should be determined empirically to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
UV Light: Visualize the plate under a UV lamp (254 nm). The aromatic rings in both the starting material and product should be UV active.[12]
-
Staining: Dip the plate in a potassium permanganate or p-anisaldehyde stain and gently heat to visualize the alcohol product, which will appear as a colored spot.[8][9]
-
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. silicycle.com [silicycle.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. analchemres.org [analchemres.org]
- 11. phcogj.com [phcogj.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Comparison of Silyl Ether Protected Intermediates: A Guide for Researchers
In the realm of multi-step organic synthesis, the strategic use of protecting groups is essential for the successful construction of complex molecules. Silyl ethers are among the most ubiquitous protecting groups for hydroxyl functionalities, valued for their ease of installation, tunable stability, and selective removal under mild conditions.[1] For researchers, scientists, and drug development professionals, rapid and accurate characterization of silyl ether-protected intermediates is critical for reaction monitoring and structural confirmation. This guide provides a comparative overview of the key spectroscopic signatures of common silyl ethers—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS)—using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The choice of silyl protecting group is often dictated by its stability, which is largely influenced by the steric bulk of the substituents on the silicon atom.[2] This steric and electronic environment gives rise to distinct spectroscopic characteristics for each group. The following tables summarize the typical spectroscopic data for these commonly used silyl ethers, providing a valuable reference for their identification.
¹H NMR Spectroscopy
The proton NMR spectra of silyl ethers are characterized by high-field signals corresponding to the alkyl groups on the silicon atom. The chemical shift of the proton on the carbon bearing the silyloxy group (R-CH -O-Si) is also influenced by the silyl group.
| Silyl Ether | Protecting Group | Typical ¹H NMR Chemical Shifts (δ, ppm) |
| TMS | -Si(CH₃)₃ | ~0.1 (s, 9H) |
| TES | -Si(CH₂CH₃)₃ | ~0.6 (q, 6H), ~0.9 (t, 9H) |
| TBDMS | -Si(CH₃)₂(C(CH₃)₃) | ~0.1 (s, 6H), ~0.9 (s, 9H) |
| TIPS | -Si(CH(CH₃)₂)₃ | ~1.1 (m, 3H), ~1.1 (d, 18H) |
| TBDPS | -Si(Ph)₂(C(CH₃)₃) | ~1.1 (s, 9H), ~7.3-7.7 (m, 10H) |
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, with the chemical shifts of the carbons in the silyl group being particularly diagnostic.[3][4][5]
| Silyl Ether | Protecting Group | Typical ¹³C NMR Chemical Shifts (δ, ppm) |
| TMS | -Si(C H₃)₃ | ~0 |
| TES | -Si(C H₂C H₃)₃ | ~5 (C H₂), ~7 (C H₃) |
| TBDMS | -Si(C H₃)₂(C (CH₃)₃) | ~-4 (Si -C H₃), ~18 (C ), ~26 (C -C H₃) |
| TIPS | -Si(C H(C H₃)₂)₃ | ~12 (C H), ~18 (C H₃) |
| TBDPS | -Si(Ph)₂( C (CH₃)₃) | ~19 (C ), ~27 (C -C H₃), ~127-136 (Aromatic) |
Infrared (IR) Spectroscopy
The IR spectra of silyl ethers are distinguished by strong absorbances corresponding to the Si-O-C linkage.[6][7]
| Silyl Ether | Characteristic IR Frequencies (cm⁻¹) |
| Si-O Stretch | A strong band is typically observed in the 1050-1150 cm⁻¹ region for the C-O stretching vibration.[8][9] |
| Si-C Stretch | A characteristic Si-C bond stretching can be observed around 780-840 cm⁻¹. |
| Si-O-Si Stretch | In cases where disiloxanes may form as byproducts, a strong Si-O-Si stretching band appears around 1040-1080 cm⁻¹.[10] |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), silyl ethers exhibit characteristic fragmentation patterns, often involving the loss of an alkyl group from the silicon atom.[11][12] This fragmentation can be highly informative for structure elucidation.[13][14]
| Silyl Ether | Common Fragmentation Pattern | Characteristic Fragment Ions (m/z) |
| TMS | Loss of a methyl radical | [M-15]⁺ |
| TES | Loss of an ethyl radical | [M-29]⁺ |
| TBDMS | Loss of a tert-butyl radical | [M-57]⁺ |
| TIPS | Loss of an isopropyl radical | [M-43]⁺ |
| TBDPS | Loss of a tert-butyl radical or a phenyl radical | [M-57]⁺ or [M-77]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol describes a general and widely used method for the selective silylation of a primary alcohol.[15][16]
Materials:
-
Primary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl (1.2 eq.) portion-wise to the stirred solution at room temperature. For reactions requiring higher selectivity between primary and secondary alcohols, the reaction can be cooled to 0 °C.[15]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[15]
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.[15]
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the standard procedure for cleaving a TBDMS ether to regenerate the alcohol using the common fluoride source, TBAF.[17][18][19][20][21][22]
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1-1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.0 M in THF, 1.1-1.5 eq.) dropwise to the stirred solution.[18][19]
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by TLC. Reaction times can vary from 45 minutes to several hours depending on the substrate.[17][19]
-
Once the reaction is complete, dilute the mixture with dichloromethane or diethyl ether and quench with water.[19]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Visualizations
Logical Workflow for Silyl Ether Protection and Deprotection
The following diagram illustrates the general workflow for the application of silyl ethers as protecting groups in a multi-step synthesis.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. benchchem.com [benchchem.com]
- 21. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 22. total-synthesis.com [total-synthesis.com]
TBDMS vs. TBDPS: A Comparative Guide to Stability and Reactivity in Protecting Group Chemistry
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the most versatile and widely used protecting groups for hydroxyl functionalities are silyl ethers. This guide provides an objective, data-driven comparison of two stalwart members of this class: tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS). By examining their relative stability, reactivity, and optimal conditions for installation and removal, this document aims to empower chemists to make informed decisions for their synthetic strategies.
The fundamental difference between TBDMS and TBDPS lies in the substituents on the silicon atom. The TBDMS group features a sterically demanding tert-butyl group and two smaller methyl groups. In contrast, the TBDPS group incorporates a tert-butyl group and two bulky phenyl rings. This increased steric hindrance and the electronic effects of the phenyl groups give the TBDPS group significantly greater stability, a crucial factor in complex synthetic pathways.
Stability Under Deprotection Conditions
The choice of a silyl ether protecting group is often dictated by its stability toward various reaction conditions that will be encountered during a synthesis. The differential stability of TBDMS and TBDPS ethers allows for their selective removal, a powerful tool in orthogonal protection strategies.
Acidic Conditions
Under acidic conditions, the stability of silyl ethers is predominantly influenced by steric hindrance around the silicon-oxygen bond, which impedes the approach of a proton and subsequent hydrolysis. The TBDPS group, with its two phenyl rings and a tert-butyl group, is one of the most robust silyl protecting groups available. It is significantly more stable than TBDMS in acidic media.[1][2] This exceptional stability makes TBDPS the protecting group of choice when harsh acidic conditions are necessary for other transformations within the synthetic route.[3][4] For instance, a TBDMS group can be cleaved under conditions that leave a TBDPS group intact.[4][5]
Basic Conditions
In basic media, the stability of silyl ethers is also influenced by steric factors. Both TBDMS and TBDPS exhibit comparable and substantial stability under basic conditions.[6]
Fluoride-Mediated Cleavage
Fluoride ions are highly effective for the cleavage of silicon-oxygen bonds due to the formation of the exceptionally strong Si-F bond. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation. While both TBDMS and TBDPS ethers are readily cleaved by fluoride, the reaction rates can be influenced by the steric environment of the silyl group and the substrate.
Quantitative Stability Comparison
The relative stability of silyl ethers has been quantified by comparing their rates of hydrolysis under both acidic and basic conditions relative to the trimethylsilyl (TMS) group.
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000[4] | ~20,000[4] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000[1] | ~20,000[4] |
Data compiled from multiple sources.[1][4]
As the data indicates, TBDPS is approximately 250 times more stable than TBDMS under acidic conditions, while they exhibit similar stability in basic media.[1][4]
Reactivity in Protection Reactions
The steric bulk of the silylating agent not only influences the stability of the resulting silyl ether but also its reactivity during the protection step. Due to its greater steric hindrance, tert-butyldiphenylsilyl chloride (TBDPSCl) is generally less reactive than tert-butyldimethylsilyl chloride (TBDMSCl). This difference in reactivity can be exploited to achieve selective protection of less sterically hindered alcohols.
| Silylating Agent | Target Alcohol | Typical Reaction Conditions | Typical Outcome |
| TBDMSCl | Primary Alcohol | Imidazole, DMF, rt, 2-12 h | High yield |
| TBDMSCl | Secondary Alcohol | Imidazole, DMF, rt, 12-24 h (may require heating) | Slower reaction, good yield |
| TBDPSCl | Primary Alcohol | Imidazole, DMF, rt, 2-12 h | High yield, highly selective for primary over secondary alcohols |
| TBDPSCl | Secondary Alcohol | More forcing conditions may be required (e.g., AgOTf, 2,6-lutidine) | Reaction is significantly slower than with primary alcohols |
Note: Reaction times and yields are substrate-dependent.
The greater steric bulk of TBDPSCl leads to a higher degree of selectivity for the protection of primary alcohols over secondary and tertiary alcohols.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
Protection of a Primary Alcohol with TBDMSCl
This protocol describes the protection of a primary alcohol using TBDMSCl and imidazole in DMF.
-
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF under an inert atmosphere.
-
Add TBDMSCl (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protection of a Primary Alcohol with TBDPSCl
This protocol outlines the selective protection of a primary hydroxyl group using TBDPSCl.[7]
-
Materials:
-
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere.[7]
-
Add imidazole (2.5 equiv) and TBDPSCl (1.2 equiv) to the solution at room temperature.[7]
-
Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-12 hours).[7]
-
Quench the reaction by adding a few milliliters of methanol.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Deprotection of a TBDMS Ether with TBAF
This is a general protocol for the fluoride-mediated cleavage of a TBDMS ether.
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
-
Deprotection of a TBDPS Ether with TBAF
This protocol describes a general procedure for the cleavage of a TBDPS ether using TBAF.
-
Materials:
-
TBDPS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the TBDPS-protected alcohol in THF.
-
Add the 1.0 M solution of TBAF in THF (1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-6 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Acidic Cleavage of Silyl Ethers
Cleavage of TBDMS ethers can be achieved under mild acidic conditions, such as acetic acid in a mixture of THF and water, or with a catalytic amount of a strong acid like HCl in methanol. Due to its high stability, the acidic cleavage of TBDPS ethers requires much harsher conditions, for example, using strong acids like trifluoroacetic acid (TFA), and often requires elevated temperatures and longer reaction times.[2] A general protocol for the acidic deprotection of a TBDPS ether is less common due to the forcing conditions required, which may not be compatible with other functional groups in the molecule.
Visualization of Workflows and Relationships
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming regioselectivity of protection with (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecule construction by masking the reactivity of specific alcohols. Silyl ethers are among the most widely used protecting groups for this purpose due to their ease of installation, stability under a range of reaction conditions, and straightforward removal. This guide provides a comparative analysis of the regioselectivity of silyl ether protecting groups, with a focus on (2-Bromophenethoxy)(tert-butyl)dimethylsilane and its comparison with common alternatives.
The regioselective protection of one alcohol in the presence of others of different steric environments is primarily dictated by the steric bulk of the silylating agent. Bulky silyl groups will preferentially react with less sterically hindered alcohols, such as primary alcohols over secondary and tertiary ones.
Comparison of Silyl Ether Protecting Groups
The choice of silyl ether depends on the required stability and the conditions for its eventual removal. The table below compares several common silyl ethers.
| Protecting Group | Structure | Relative Steric Hindrance | Stability to Acid | Stability to Base | Typical Regioselectivity |
| This compound (Predicted) | Br-C₆H₄-CH₂CH₂O-Si(CH₃)₂(t-Bu) | Moderate | Moderate | Moderate | Good for primary alcohols |
| tert-Butyldimethylsilyl (TBS/TBDMS) | (CH₃)₃C-Si(CH₃)₂- | Moderate | Good | Good | Excellent for primary over secondary alcohols[1][2][3] |
| Triisopropylsilyl (TIPS) | [(CH₃)₂CH]₃Si- | High | Very Good | Excellent | High for primary alcohols; can be used for secondary alcohols[4][5] |
| tert-Butyldiphenylsilyl (TBDPS) | (CH₃)₃C-Si(C₆H₅)₂- | Very High | Excellent | Good | High for primary alcohols; very stable[4][6][7] |
Note: Data for this compound is predicted based on its structure, as extensive experimental data is not available in the public domain. Its reactivity is expected to be similar to TBS, with the bromo-phenethoxy group potentially offering alternative deprotection strategies.
Experimental Protocols
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol (containing both primary and secondary alcohols)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
To this solution, add TBDMSCl (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.[2]
This protocol provides a standard method for the cleavage of a TBDMS ether.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. Deprotection is usually complete within 1-2 hours.[2]
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected alcohol.
Visualizing Regioselectivity and Experimental Workflow
Caption: Factors influencing the regioselective silylation of alcohols.
Caption: A typical experimental workflow for selective alcohol protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Protective Landscape: A Comparative Guide to Silyl Ether Stability in Acidic and Basic Media
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of protective strategies, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This guide offers a comprehensive comparison of the relative stability of commonly employed silyl ethers—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), tert-Butyldiphenylsilyl (TBDPS), and Triisopropylsilyl (TIPS)—in both acidic and basic environments. The information presented herein, supported by quantitative data and detailed experimental protocols, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1][2] Bulky substituents impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the protecting group's robustness.[1] This fundamental principle governs the hierarchical stability observed among the different silyl ethers.
Relative Stability of Common Silyl Ethers
The general order of stability for common silyl ethers is a well-established principle in organic chemistry.
In Acidic Media
Under acidic conditions, the stability of silyl ethers escalates significantly with increased steric bulk around the silicon atom.[1] The relative resistance to acid-catalyzed hydrolysis follows a clear trend:
TMS < TES < TBDMS < TIPS < TBDPS [1][2]
Quantitative comparisons reveal the dramatic differences in stability:
| Silyl Ether | Relative Resistance to Acid Hydrolysis[2] |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
In Basic Media
In basic media, while steric hindrance is still a key factor, the stability differences can be less pronounced compared to acidic conditions. The general order of stability is:
TMS < TES < TBDMS ≈ TBDPS < TIPS [1][2]
The relative resistance to base-catalyzed hydrolysis is as follows:
| Silyl Ether | Relative Resistance to Base Hydrolysis[2] |
| TMS | 1 |
| TES | 10-100 |
| TBDMS | ~20,000 |
| TBDPS | ~20,000 |
| TIPS | 100,000 |
It is noteworthy that while TBDMS and TBDPS exhibit comparable stability in basic media, TBDPS is substantially more stable under acidic conditions.[1] TIPS consistently emerges as the most robust silyl ether in basic environments.[1]
Comparative Data on Silyl Ether Cleavage
The choice of deprotection conditions is critical for the selective removal of a silyl ether without affecting other sensitive functional groups. The following table summarizes typical conditions for the cleavage of various silyl ethers.
| Silyl Ether | Typical Acidic Cleavage Conditions | Typical Basic Cleavage Conditions | Typical Fluoride-Based Cleavage Conditions |
| TMS | Very labile; cleaved by weak acids like silica gel or a catalytic amount of HCl in methanol (5-30 min).[1][3] | Cleaved by mild bases such as K₂CO₃ in methanol (1-2 hours).[1] | Rapidly cleaved by TBAF in THF. |
| TES | Cleaved by stronger acids like 5-10% formic acid in methanol.[4] Can be selectively cleaved in the presence of TBDMS.[4] | More stable than TMS but can be cleaved by stronger basic conditions. | Cleaved by TBAF in THF. |
| TBDMS | Stable to mild acids; requires stronger conditions like 4:1:1 AcOH:THF:H₂O or CSA in MeOH (cleavage can take several hours).[1][2] | Generally stable to aqueous bases.[1] | Commonly cleaved by TBAF in THF, typically requiring 2-16 hours at room temperature.[1] |
| TIPS | Highly stable to acidic conditions; requires strong acids for cleavage.[1] | The most stable among common silyl ethers in basic media.[1] | Cleaved by TBAF in THF, often requiring longer reaction times or elevated temperatures.[1] |
| TBDPS | The most stable among common silyl ethers in acidic media.[1] | Comparably stable to TBDMS in basic media.[1] | Cleaved by TBAF in THF.[1] |
Abbreviations: TMS (Trimethylsilyl), TES (Triethylsilyl), TBDMS (tert-Butyldimethylsilyl), TBDPS (tert-Butyldiphenylsilyl), TIPS (Triisopropylsilyl), HCl (Hydrochloric acid), K₂CO₃ (Potassium carbonate), TBAF (Tetrabutylammonium fluoride), THF (Tetrahydrofuran), AcOH (Acetic Acid), CSA (Camphorsulfonic Acid).
Experimental Protocols
Below are representative experimental protocols for the cleavage of silyl ethers under various conditions.
Acid-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a TMS ether using mild acidic conditions.
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.[3]
-
Add a catalytic amount of 1 M hydrochloric acid (a few drops).[3]
-
Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC). The deprotection is typically complete within 5-30 minutes.[3]
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[3]
-
Remove the methanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Base-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a TMS ether using mild basic conditions.
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.[1]
-
Add an excess of solid potassium carbonate (K₂CO₃).[1]
-
Stir the mixture vigorously at room temperature for 1 to 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography if necessary.
Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To deprotect a primary TBDMS ether using acetic acid.
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, tetrahydrofuran (THF), and water.[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress by TLC. This reaction can be slow, often requiring several hours to days for completion.[1]
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether, monitoring the reaction by TLC.[1]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
Objective: To selectively deprotect a TES ether using formic acid while leaving a TBDMS ether intact.
Procedure:
-
Dissolve the substrate containing both TES and TBDMS ethers in methanol.[4]
-
Cool the solution to 5-10°C and add a 10% solution of formic acid in methanol dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[4]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Visualizing Silyl Ether Stability and Deprotection Logic
The following diagrams illustrate the hierarchical stability of silyl ethers and a general workflow for their deprotection.
Caption: Relative stability of silyl ethers in acidic and basic media.
References
Safety Operating Guide
Proper Disposal of (2-Bromophenethoxy)(tert-butyl)dimethylsilane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (2-Bromophenethoxy)(tert-butyl)dimethylsilane, ensuring operational integrity and regulatory compliance.
For researchers and scientists in the fast-paced environment of drug development, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and efficient laboratory. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a halogenated organosilicon compound. Adherence to these protocols is crucial for minimizing environmental impact and ensuring the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this substance should be conducted in a well-ventilated area or a chemical fume hood.[1]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed through a licensed hazardous waste disposal program.[1][3][4] Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood.[3][5]
Step 1: Waste Identification and Segregation
As a brominated organic compound, this compound is classified as a halogenated solvent waste.[6][7] It is critical to segregate this waste stream from non-halogenated organic solvents.[8][9] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[9]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a clean, compatible, and properly labeled waste container. Polyethylene containers are often suitable for halogenated solvents.[5] The original container, if in good condition, can be used for waste accumulation.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[8] Do not use abbreviations or chemical formulas.[8]
-
Accumulation: Collect the waste in the designated satellite accumulation area (SAA) within the laboratory.[10] Keep the container tightly closed except when adding waste.[8][10]
Step 3: Storage and Disposal
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents.[5] Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[10][11]
Data Presentation: Chemical and Hazard Profile
| Property | Value | Reference |
| Chemical Formula | C₈H₁₉BrOSi | [12][13] |
| Molecular Weight | 239.23 g/mol | |
| Appearance | Colorless liquid | [1][14] |
| Boiling Point | 70-75 °C @ 2.5 mmHg | [14] |
| Density | 1.115 g/mL at 25 °C | [14] |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| Hazards | Combustible liquid, Skin irritant, Eye irritant, Respiratory irritant | [1][2] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. uakron.edu [uakron.edu]
- 7. recycleengineering.com [recycleengineering.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | FB76750 [biosynth.com]
- 13. (2-Bromoethoxy)-tert-butyldimethylsilane, 98%, stab. with sodium carbonate, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 14. (2-BROMOETHOXY)-TERT-BUTYLDIMETHYLSILANE | 86864-60-0 [chemicalbook.com]
Personal protective equipment for handling (2-Bromophenethoxy)(tert-butyl)dimethylsilane
This guide provides immediate, essential safety and logistical information for handling (2-Bromophenethoxy)(tert-butyl)dimethylsilane. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety glasses or goggles.[1] | To prevent eye contact which can cause serious irritation.[1][2][3][4] |
| Hand Protection | Appropriate protective gloves. | To prevent skin contact which can cause irritation.[1][2][3] |
| Skin and Body Protection | Wear appropriate protective work clothing.[1][2] | To prevent skin exposure. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[2][3] In case of high concentrations or fire, use a self-contained breathing apparatus.[1] | To avoid inhalation which may cause respiratory irritation.[1][2][3][4] |
Operational and Disposal Plans
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[2][3][5] The recommended long-term storage temperature is 2-8°C.[6][7]
-
Incompatible with strong oxidizing agents.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[2][3]
-
If in eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2][3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[2][3] Call a poison center or doctor if you feel unwell.[3]
-
If swallowed: Do NOT induce vomiting. Get medical attention.[2]
Spill and Disposal Procedures:
-
In case of a spill, soak up with inert absorbent material and place it in suitable, closed containers for disposal.[2]
-
Dispose of contents/container to an approved waste disposal plant.[2][3] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Chemical Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. georganics.sk [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. (2-Bromoethoxy)-tert-butyldimethylsilane 99 86864-60-0 [sigmaaldrich.com]
- 7. (2-Bromoethoxy)-tert-butyldimethylsilane 99 86864-60-0 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
